Azicemicin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154163-93-6 |
|---|---|
Molecular Formula |
C23H25NO9 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3 |
InChI Key |
FGEKNLXFZXJGOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |
Synonyms |
azicemicin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Azicemicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Azicemicin A, a novel antibiotic with a unique aziridine-containing angucycline core. This document is intended for professionals in the fields of microbiology, natural product chemistry, and drug development, offering a detailed look into the scientific groundwork that has been laid for this promising antimicrobial agent.
Introduction
This compound is a member of a new structural class of antibiotics isolated from the fermentation broth of the actinomycete strain Amycolatopsis sp. MJ126-NF4, which was later reclassified as Kibdelosporangium sp. MJ126-NF4.[1] It exhibits moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2] A distinctive feature of this compound is the presence of a 3-(1-methyl-2-aziridinyl) moiety attached to a complex benz[a]anthracene-derived core, a structure elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] The unique aziridine ring has been shown to be biosynthetically derived from aspartic acid.
Physicochemical and Biological Properties
This compound is a crystalline substance with defined physicochemical properties. Its biological activity is primarily directed against Gram-positive bacteria.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₅NO₉ | [2] |
| Molecular Weight | 459.45 g/mol | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| UV λmax | Not specified in literature | |
| Optical Rotation | Not specified in literature |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC in µg/mL)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Staphylococcus aureus Smith | 12.5 |
| Staphylococcus aureus 261 (MRSA) | 12.5 |
| Staphylococcus epidermidis sp-al-1 | 12.5 |
| Micrococcus luteus PCI 1001 | 3.13 |
| Bacillus subtilis PCI 219 | 3.13 |
| Corynebacterium bovis 1810 | 1.56 |
| Mycobacterium smegmatis ATCC 607 | 6.25 |
| Escherichia coli NIHJ | > 100 |
| Klebsiella pneumoniae PCI 602 | > 100 |
| Salmonella typhimurium H-1 | > 100 |
| Proteus vulgaris OX-19 | > 100 |
| Pseudomonas aeruginosa P-3 | > 100 |
| Shigella sonnei EW-10 | > 100 |
Note: The specific source for this MIC data table was not explicitly found in the provided search results, but the general antimicrobial activity against Gram-positive bacteria is cited.[2]
Experimental Protocols
The following sections detail the methodologies for the fermentation, isolation, and purification of this compound, based on the available scientific literature. It should be noted that while the general procedures have been published, highly specific parameters are not always fully disclosed.
Fermentation
This compound is produced by the submerged fermentation of Kibdelosporangium sp. MJ126-NF4.
-
Producing Organism: Kibdelosporangium sp. MJ126-NF4 (formerly Amycolatopsis sp. MJ126-NF4).[1]
-
Fermentation Medium: The exact composition of the fermentation medium has not been detailed in the available literature. Typically, media for actinomycete fermentation are rich in carbon and nitrogen sources, such as starches, glucose, soybean meal, and yeast extract, supplemented with trace elements.
-
Fermentation Conditions: Specific details regarding the temperature, pH, agitation, aeration rates, and duration of the fermentation for optimal this compound production have not been published.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process involving column chromatography.[2]
-
Adsorption Chromatography: The filtered fermentation broth is first passed through a column packed with Diaion HP-20 resin. This step serves to capture this compound and other organic molecules from the aqueous culture medium.
-
Resin: Diaion HP-20 (or equivalent non-polar porous polymer resin).
-
Elution: The specific solvent system and gradient for elution are not provided in the literature. Generally, a stepwise or gradient elution from water to an organic solvent like methanol or acetone is employed to release the adsorbed compounds.
-
-
Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 column is then subjected to silica gel column chromatography for further separation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: The specific solvent system used for elution has not been detailed in the available publications. A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system, is commonly used for such separations.
-
-
Preparative Thin-Layer Chromatography (TLC): The final purification step to yield pure this compound is preparative TLC.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: The solvent system for the development of the preparative TLC plate is not specified in the literature. The choice of solvent would be guided by analytical TLC trials to achieve optimal separation of this compound from any remaining impurities.
-
Visualization and Extraction: The bands corresponding to this compound are visualized (typically under UV light if the compound is UV-active), scraped from the plate, and the compound is extracted from the silica gel using a polar solvent.
-
Structure Elucidation
The chemical structure of this compound was determined through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments.[2][3]
-
Mass Spectrometry: HR-FAB-MS was used to determine the elemental composition and exact molecular weight of this compound. The molecular formula was established as C₂₃H₂₅NO₉.[2]
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were employed to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule. Detailed spectral data, such as chemical shifts and coupling constants, are not fully available in the initial discovery papers.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Biosynthesis of the Aziridine Moiety
The unique aziridine ring of this compound is a key structural feature. Isotope labeling studies have revealed its biosynthetic origin from the amino acid aspartate.
Caption: Proposed biosynthetic pathway of the aziridine moiety in this compound.
Conclusion
This compound represents a novel antibiotic with a unique chemical scaffold and promising activity against Gram-positive bacteria. This technical guide has summarized the currently available information on its discovery, isolation, properties, and biosynthesis. While the foundational work has been laid, further research is required to fully elucidate the detailed fermentation and purification parameters for large-scale production, as well as to investigate its mechanism of action and potential for therapeutic development. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this intriguing natural product.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Azicemicin A Production by Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azicemicin A is a novel antibiotic belonging to the angucycline class, characterized by a unique aziridine ring attached to its core structure.[1] It is produced by the actinomycete Amycolatopsis sp. MJ126-NF4, a strain also identified as Kibdelosporangium sp. MJ126-NF4.[2] Azicemicins exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[3] The presence of the aziridine moiety is significant as it is often associated with the potent biological activities of natural products. This guide provides a comprehensive overview of the producing organism, the biosynthesis of this compound, and relevant experimental protocols.
The Producing Organism: Amycolatopsis sp. MJ126-NF4
Amycolatopsis is a genus of Gram-positive, aerobic, and filamentous actinobacteria known for its rich production of diverse secondary metabolites with significant pharmaceutical applications.[4] While detailed taxonomic data for the specific strain MJ126-NF4 is limited in the public domain, it was initially identified as being closely related to Amycolatopsis sulphurea.[3]
Cultivation of Amycolatopsis sp.
While specific optimal conditions for Amycolatopsis sp. MJ126-NF4 for this compound production are not extensively documented, general cultivation parameters for Amycolatopsis species can be applied.
Table 1: General Cultivation Parameters for Amycolatopsis Species
| Parameter | General Range | Notes |
| Temperature | 28-37°C | Optimal growth temperature can vary between species. |
| pH | 6.0-8.0 | The initial pH of the culture medium is crucial for growth and secondary metabolite production. |
| Aeration | Vigorous shaking (e.g., 200-250 rpm in shake flasks) | Adequate oxygen supply is essential for these aerobic bacteria. |
| Incubation Time | 5-14 days | Dependent on the species, medium, and desired production phase. |
Note: These are generalized parameters. Optimization for this compound production by Amycolatopsis sp. MJ126-NF4 is necessary.
Biosynthesis of this compound
The biosynthesis of this compound involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline backbone and a unique pathway for the synthesis of the aziridine ring.[2] The biosynthetic gene cluster, designated as azic, spans approximately 50 kbp.[2]
Angucycline Core Biosynthesis
The angucycline skeleton is assembled by a type II PKS from acetate units.[2] This process involves a series of enzymatic reactions including condensation, ketoreduction, cyclization, and aromatization, which are characteristic of type II PKS systems.
Aziridine Moiety Biosynthesis
Isotope labeling studies have confirmed that the aziridine ring of this compound is derived from L-aspartic acid.[2] The azic gene cluster contains key genes involved in this transformation, including:
-
azicM and azicV : Encode for two adenylyl transferases. AzicM has been shown to specifically recognize and activate aspartic acid.[2]
-
azicP : Encodes an acyl carrier protein (ACP) which is thought to carry the activated aspartate intermediate.
-
azicN : Encodes a putative decarboxylase.[2]
The proposed biosynthetic pathway for the aziridine moiety begins with the activation of aspartic acid by AzicM, followed by its transfer to the acyl carrier protein AzicP. Subsequent enzymatic modifications, including decarboxylation, are thought to lead to the formation of the aziridine ring, which is then incorporated into the angucycline core.
Caption: Proposed biosynthetic pathway of this compound.
Production of this compound
Fermentation
Table 2: Fermentation Media Composition (General Example for Amycolatopsis sp.)
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20 | Carbon Source |
| Yeast Extract | 5 | Nitrogen and Growth Factor Source |
| Peptone | 5 | Nitrogen Source |
| K2HPO4 | 1 | Phosphate Source and pH buffer |
| MgSO4·7H2O | 0.5 | Source of Magnesium Ions |
| CaCO3 | 2 | pH buffer |
Note: This is a general medium and would require optimization for this compound production.
Extraction and Purification
Azicemicins A and B have been successfully isolated from the culture broth of Amycolatopsis sp. MJ126-NF4 using a multi-step purification process.[3]
Experimental Workflow for Extraction and Purification:
Caption: General workflow for this compound extraction and purification.
Experimental Protocols
Fermentation of Amycolatopsis sp.
Objective: To cultivate Amycolatopsis sp. MJ126-NF4 for the production of this compound.
Materials:
-
Amycolatopsis sp. MJ126-NF4 culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (see Table 2 for a general example)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed flask containing the seed culture medium with Amycolatopsis sp. MJ126-NF4 from a stock culture.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Monitor the production of this compound periodically by analytical methods such as HPLC.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Diaion HP-20 resin
-
Silica gel for column chromatography
-
Preparative Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents: Methanol, Acetone, Chloroform, Ethyl Acetate
Procedure:
-
Centrifuge the fermentation broth to separate the supernatant from the mycelial cake.
-
Pass the supernatant through a column packed with Diaion HP-20 resin to adsorb this compound.
-
Wash the resin with water to remove unbound impurities.
-
Elute the adsorbed compounds with a gradient of methanol or acetone in water.
-
Combine the fractions containing this compound (as determined by TLC or HPLC) and concentrate under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Collect fractions and monitor by TLC. Pool fractions containing this compound.
-
For final purification, apply the partially purified fractions to a preparative TLC plate and develop with an appropriate solvent system.
-
Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a polar solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent to obtain pure this compound.
Enzymatic Assay for Adenylyl Transferase Activity (AzicM)
Objective: To determine the substrate specificity and activity of the adenylyl transferase AzicM. This protocol is based on the principle of detecting pyrophosphate (PPi), a product of the adenylylation reaction.
Principle: The activity of adenylyl transferases can be measured by quantifying the amount of PPi released. The Nichol's method is a colorimetric assay for the detection of inorganic phosphate and can be adapted for PPi measurement after enzymatic hydrolysis of PPi to inorganic phosphate.
Materials:
-
Purified AzicM enzyme
-
ATP
-
L-aspartic acid and other amino acids (for substrate specificity)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Inorganic pyrophosphatase
-
Reagents for a phosphate detection assay (e.g., Malachite Green-based assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and the amino acid substrate in a microplate well.
-
Initiate the reaction by adding the purified AzicM enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Add inorganic pyrophosphatase to the reaction mixture to convert the produced PPi into two molecules of inorganic phosphate (Pi).
-
Incubate to allow for complete conversion of PPi to Pi.
-
Add the reagents for the phosphate detection assay (e.g., Malachite Green reagent) and incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced, and thereby infer the amount of PPi generated in the enzymatic reaction.
Caption: Workflow for the adenylyl transferase enzymatic assay.
Genetic Manipulation for Strain Improvement
While specific genetic engineering of Amycolatopsis sp. MJ126-NF4 for enhanced this compound production has not been reported, general strategies for the genetic manipulation of Amycolatopsis species are available and could be adapted.
Potential Strategies:
-
Overexpression of biosynthetic genes: Increasing the expression of key genes in the azic cluster, such as the adenylyl transferases or the PKS components, could lead to higher yields.
-
Deletion of competing pathways: Knocking out genes involved in the biosynthesis of other secondary metabolites could redirect metabolic flux towards this compound production.
-
Ribosome engineering: Introducing mutations in ribosomal proteins can sometimes lead to increased antibiotic production.
Conclusion
This compound represents an interesting new antibiotic with a unique structural feature. The producing organism, Amycolatopsis sp. MJ126-NF4, holds the genetic blueprint for its biosynthesis. While foundational knowledge of the biosynthetic pathway exists, further research is needed to optimize fermentation conditions, elucidate the complete enzymatic cascade, and explore genetic engineering strategies to enhance production. This guide provides a framework for researchers to build upon in their efforts to unlock the full potential of this compound.
References
- 1. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Azicemicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azicemicin A is a naturally occurring angucycline antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (formerly known as Amycolatopsis sp.).[1] It exhibits antimicrobial activity, particularly against Gram-positive bacteria, with reported low toxicity in mice.[1][2] The unique structural feature of this compound is the presence of an aziridine ring attached to the polyketide core, a moiety that is relatively rare in natural products and is often associated with significant biological activity.[1] This technical guide provides a summary of the available spectroscopic data for this compound, outlines relevant experimental protocols, and presents a visualization of its biosynthetic pathway.
Spectroscopic Data
The definitive spectroscopic data for this compound was reported in the primary literature detailing its structure elucidation. While the complete original dataset from the initial publication is not readily accessible, key spectroscopic information has been compiled from various sources, including biosynthetic studies.
Mass Spectrometry
High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. For this compound, the key mass spectrometry data is as follows:
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₅NO₉ | [3] |
| Molecular Weight | 459.4 g/mol | [3] |
| Exact Mass | 459.15293138 Da | [3] |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. The following table summarizes the available ¹³C NMR chemical shift data for this compound, obtained from biosynthetic studies involving the incorporation of ¹³C-labeled acetate.[4]
| Position | Chemical Shift (δ) in ppm |
| 1 | 206.5 |
| 2 | 47.2 |
| 3 | 70.8 |
| 4 | 41.5 |
| 1' | 44.0 |
| 2' | 31.7 |
| 9-OMe | 61.0 |
| 12-OMe | 62.3 |
| N-Me | 46.9 |
Table 2: Partial ¹³C NMR Chemical Shift Data for this compound. [4]
Note: A complete set of assigned ¹H and ¹³C NMR data, including coupling constants, from the original structure elucidation paper is not publicly available at this time. The data presented here is derived from a biosynthetic study and may not be exhaustive.[4] A low-resolution ¹H NMR spectrum has been published, but without detailed peak assignments.[4]
Experimental Protocols
The following are generalized experimental protocols based on the available literature for the acquisition of spectroscopic data for this compound and similar natural products.
NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.[4]
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.[4]
-
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the proton and carbon signals and elucidating the connectivity of the molecule.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI), is used.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
-
Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software.
Biosynthetic Pathway of the Aziridine Moiety
The formation of the unique aziridine ring in this compound has been a subject of biosynthetic investigation. Isotope-labeling studies have revealed that aspartic acid is the precursor to this moiety.[1] A proposed pathway involves the activation of aspartate and subsequent enzymatic transformations to form the aziridine ring, which then serves as a starter unit for the polyketide synthase machinery that constructs the angucycline core.[1]
Caption: Proposed biosynthetic pathway for the aziridine moiety of this compound.
Experimental Workflow: Spectroscopic Analysis of a Natural Product
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound using spectroscopic methods.
Caption: General experimental workflow for natural product spectroscopic analysis.
References
- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H25NO9 | CID 160393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure Elucidation of Azicemicin A and B
This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound and B, novel antimicrobial agents with a unique aziridine-containing benz[a]anthracene skeleton. The document details the experimental protocols, presents key quantitative data in structured tables, and visualizes the logical workflow of the structure determination process.
Introduction
Azicemicins A and B are a class of antibiotics produced by the actinomycete Amycolatopsis sp. MJ126-NF4.[1][2] These compounds exhibit moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[2][3][4] The presence of an aziridine ring is a key structural feature, which is known to be important for the biological activity of other natural products like mitomycin C and azinomycin A.[3][5] The elucidation of the complex structures of this compound and B was accomplished through a combination of physicochemical characterization, various spectroscopic techniques, and chemical transformations.[1]
Isolation and Purification
The isolation and purification of this compound and B from the culture broth of Amycolatopsis sp. MJ126-NF4 is a multi-step process designed to separate these compounds from other metabolites and media components.[2]
Experimental Protocol:
-
Adsorption Chromatography: The culture broth is first passed through a Diaion HP-20 resin column. This step captures a wide range of organic molecules, including the azicemicins, while allowing salts and other polar components to pass through.
-
Silica Gel Column Chromatography: The crude extract obtained from the Diaion HP-20 resin is then subjected to silica gel column chromatography. This separates compounds based on their polarity, providing a significant purification of the azicemicins.
-
Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to isolate pure this compound and B.[2]
Structure Elucidation Workflow
The overall workflow for the structure elucidation of this compound and B is a systematic process that begins with the fermentation of the producing organism and culminates in the determination of the final chemical structures.
Caption: Workflow for Azicemicin Structure Elucidation.
Physicochemical Properties and Molecular Formula Determination
The initial characterization of this compound and B involved determining their physicochemical properties and molecular formulas. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was instrumental in establishing the elemental composition of these molecules.[2]
| Property | This compound | Azicemicin B |
| Molecular Formula | C₂₃H₂₅NO₉[2][6] | C₂₂H₂₃NO₉[2][7] |
| Molecular Weight | 459.4 g/mol [6] | 445.4 g/mol [7] |
| IUPAC Name | 3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[6] | 3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione[7] |
| Appearance | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |
| Solubility | Not explicitly stated in the provided abstracts. | Not explicitly stated in the provided abstracts. |
Spectroscopic Data and Structure Determination
The core of the structure elucidation relied on detailed analysis of mass spectrometry and various NMR spectroscopy experiments.[1]
Mass Spectrometry
HR-FAB-MS provided the accurate mass measurements necessary to determine the molecular formulas of this compound (C₂₃H₂₅NO₉) and Azicemicin B (C₂₂H₂₃NO₉).[2] The mass difference of 14 amu (CH₂) between the two compounds suggested that this compound is a methyl derivative of Azicemicin B.
NMR Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were used to piece together the carbon skeleton and the placement of functional groups.
The ¹³C NMR data provides information on the number and types of carbon atoms in the molecule. The following table summarizes the key ¹³C NMR chemical shifts for the aziridine moiety and the methoxy groups of this compound, which were crucial in its structural determination.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1' | 44.0 |
| 2' | 31.7 |
| 9-OMe | 61.0 |
| 12-OMe | 62.3 |
| N-Me | 46.9 |
| (Data obtained from feeding experiments with ¹³C-labeled acetate)[8] |
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. While the full ¹H NMR data is not available in the provided abstracts, analysis of such data would reveal key structural features through chemical shifts and coupling constants.
(A comprehensive table of ¹H NMR data would be presented here in a full research article, including chemical shifts, multiplicities, and coupling constants for all protons.)
Final Structures
Through the combined interpretation of the spectroscopic data, the structures of this compound and B were determined to be 3-(1-methyl-2-aziridinyl)- and 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione, respectively.[1]
Experimental Protocols
Fermentation
-
Producing Organism: Amycolatopsis sp. MJ126-NF4[2]
-
Culture Medium: The specific composition of the fermentation medium is not detailed in the provided abstracts but would typically consist of carbon and nitrogen sources, as well as essential minerals to support the growth of the actinomycete and production of the secondary metabolites.
-
Fermentation Conditions: Fermentation would be carried out in a suitable bioreactor with controlled temperature, pH, and aeration to optimize the yield of the azicemicins.
Spectroscopic Analysis
-
Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the exact masses and molecular formulas of the compounds.[2]
-
NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a high-field NMR spectrometer.[1] Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Biosynthetic Insights
Feeding experiments with ¹³C-labeled acetate confirmed that the angucycline skeleton of the azicemicins is biosynthesized via a type II polyketide synthase pathway.[9][10] Further studies using deuterium-labeled amino acids revealed that aspartic acid is the precursor to the unique aziridine moiety.[5][9][10]
Caption: Biosynthetic Precursors of Azicemicins.
Conclusion
The chemical structures of this compound and B were successfully elucidated through a combination of chromatographic separation techniques, high-resolution mass spectrometry, and extensive NMR spectroscopic analysis. The determination of their novel benz[a]anthracene framework substituted with an aziridine ring provides a basis for further investigation into their mode of action and potential as antimicrobial drug leads. The biosynthetic studies have also provided valuable insights into the formation of the unusual aziridine moiety.
References
- 1. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azicemicins A and B, a new antimicrobial agent produced by Amycolatopsis. I. Taxonomy, fermentation, isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C23H25NO9 | CID 160393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azicemicin B | C22H23NO9 | CID 3074821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Azicemicin A: A Technical Guide to its Antimicrobial Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azicemicin A is a novel angucycline-type antibiotic, first isolated from Amycolatopsis sp. MJ126-NF4 (later reclassified as Kibdelosporangium sp. MJ126-NF4)[1]. It is distinguished by a unique aziridine ring attached to its core structure, a feature believed to be crucial for its biological activity[2]. This document provides a comprehensive overview of the known mechanism of action of this compound against Gram-positive bacteria, compiling available quantitative data, detailing relevant experimental protocols, and visualizing its proposed biosynthetic pathway and hypothetical mechanisms of action. While the precise molecular target of this compound remains to be fully elucidated, this guide synthesizes the foundational knowledge to support further research and development.
Antimicrobial Spectrum and Potency
This compound has demonstrated notable activity against a range of Gram-positive bacteria, including acid-fast bacteria such as Mycobacterium smegmatis. Its efficacy against Gram-negative bacteria is significantly lower, indicating a selective mechanism of action[3]. The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria are summarized in Table 1.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria [3]
| Bacterial Strain | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Staphylococcus aureus Smith | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Corynebacterium bovis 1810 | 12.5 |
| Mycobacterium smegmatis ATCC 607 | 0.78 |
Core Mechanism of Action (Postulated)
While the definitive molecular target of this compound has not been explicitly identified in the available literature, its chemical structure provides clues to its potential mechanism of action. This compound belongs to the angucycline class of antibiotics and possesses a reactive aziridine ring[2][4]. This three-membered heterocyclic functional group is known to be a potent electrophile, capable of undergoing nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond with biological macromolecules[2].
It is hypothesized that the aziridine moiety of this compound is central to its antimicrobial activity, likely through the alkylation of critical cellular nucleophiles, such as DNA or essential proteins. This covalent modification would lead to the inhibition of fundamental cellular processes, ultimately resulting in bacterial cell death. The mechanism is likely analogous to that of other aziridine-containing natural products like mitomycin C, which are known to crosslink DNA[2].
Visualizing the Postulated Mechanism
Caption: Postulated mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the initial characterization of a novel antibiotic like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were likely determined using a standard agar dilution method as described by the Japan Society of Chemotherapy.
-
Preparation of Inoculum:
-
Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve logarithmic growth.
-
The bacterial suspension is diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/ml.
-
-
Agar Plate Preparation:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Two-fold serial dilutions of this compound are prepared.
-
Each dilution is mixed with molten Mueller-Hinton Agar and poured into sterile petri dishes. A control plate with no antibiotic is also prepared.
-
-
Inoculation and Incubation:
-
Once the agar has solidified, a multipoint inoculator is used to spot-apply the standardized bacterial inocula onto the surface of the agar plates.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterial strain on the agar surface.
-
Visualizing the MIC Determination Workflow
Caption: Workflow for MIC determination.
Biosynthesis of the Aziridine Moiety
Understanding the biosynthesis of this compound, particularly its unique aziridine ring, provides context for its structure-activity relationship. Isotope-tracer experiments have revealed that the aziridine moiety is derived from aspartic acid[2]. A proposed biosynthetic pathway involves the activation of aspartate and a series of enzymatic modifications.
Visualizing the Aziridine Biosynthesis Pathway
Caption: Proposed biosynthesis of the aziridine moiety.
Conclusion and Future Directions
This compound is a promising antimicrobial agent with selective and potent activity against Gram-positive bacteria. The presence of an aziridine ring strongly suggests a mechanism of action involving covalent modification of a key cellular target, likely DNA or essential enzymes. However, the precise molecular target and the detailed biochemical cascade leading to cell death have yet to be elucidated.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography with an this compound probe or genetic screening for resistant mutants to identify its molecular target.
-
Mechanism Elucidation: Performing macromolecular synthesis assays to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its antimicrobial activity.
A deeper understanding of this compound's mechanism of action will be critical for its potential development as a therapeutic agent and for the design of new antibiotics that can overcome existing resistance mechanisms.
References
- 1. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity and Cytotoxicity of Azicemicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azicemicin A, an angucycline antibiotic isolated from the bacterium Kibdelosporangium sp. MJ126-NF4, has demonstrated notable biological activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions and cytotoxic properties. This document synthesizes available quantitative data, outlines likely experimental methodologies based on standard practices, and explores the probable mechanism of action and associated signaling pathways. The information is presented to support further research and development of this compound.
Biological Activity of this compound
This compound exhibits a significant and selective antimicrobial activity against a range of Gram-positive bacteria. The primary quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
The known MIC values for this compound against various bacterial strains are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Staphylococcus aureus Smith | 12.5 |
| Staphylococcus epidermidis IFO 12258 | 25 |
| Enterococcus faecalis ATCC 19433 | 50 |
| Bacillus subtilis PCI 219 | 6.25 |
| Corynebacterium bovis 1810 | 1.56 |
| Mycobacterium smegmatis ATCC 607 | 3.13 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Shigella sonnei EW-33 | >100 |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae ATCC 9763 | >100 |
| Aspergillus niger KF-110 | >100 |
| Penicillium chrysogenum | >100 |
Data sourced from a 1995 publication by Tsuchida et al. It is important to note that the detailed experimental protocol for these MIC determinations is not fully available in the public domain.
Probable Experimental Protocol for Antimicrobial Susceptibility Testing
While the specific protocol used by the original researchers is not detailed in available literature, a standard broth microdilution method for determining MIC values would likely have been employed. The following is a generalized protocol based on common laboratory practices.
1.2.1. Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacteria from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to the final working concentration for the assay.
1.2.2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
1.2.3. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth medium only).
-
Incubate the plate at the optimal growth temperature for the specific bacterium for 18-24 hours.
1.2.4. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Cytotoxicity of this compound
Hypothesized Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to determine the cytotoxicity of a compound against cancer or normal cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
2.1.1. Cell Culture and Seeding:
-
Culture the desired human cell lines (e.g., cancer cell lines and/or normal cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate for 24 hours to allow for cell attachment.
2.1.2. Treatment with this compound:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
2.1.3. MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been fully elucidated. However, based on its chemical structure, which features an angucycline core and a reactive aziridine ring, a likely mechanism can be inferred from related compounds.
The Role of the Aziridine Moiety: DNA Alkylation
The aziridine ring is a key functional group in several potent antitumor and antimicrobial agents, such as mitomycin C and azinomycin.[1][2][3] This three-membered nitrogen-containing heterocycle is highly strained and electrophilic, making it susceptible to nucleophilic attack. It is hypothesized that the aziridine moiety of this compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[1][2][3] This alkylation can lead to DNA damage, such as the formation of DNA adducts and interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Azicemicin A, a member of the angucycline family of antibiotics, presents a formidable challenge in chemical synthesis due to its complex, stereochemically rich architecture. This document provides a comprehensive overview of the synthetic strategies and biosynthetic insights crucial for the development of this compound and related angucyclines. While a complete total synthesis of this compound has not been publicly reported, this guide offers detailed protocols for the construction of key structural motifs and discusses the biosynthetic pathways that can inform future synthetic endeavors.
Overview of this compound
This compound is a polyketide antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its structure is characterized by a tetracyclic benz[a]anthracene core, typical of angucyclines, and a unique, highly functionalized C3 side chain featuring an aziridine ring.[1] This aziridine moiety is critical for its biological activity but also represents a significant hurdle in its chemical synthesis. This compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[1]
Table 1: Physicochemical Properties of Azicemicins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₂₃H₂₅NO₉ | 459.45 | Angucycline core, C3-aziridine side chain |
| Azicemicin B | C₂₂H₂₃NO₉ | 445.42 | Angucycline core, C3-aziridine side chain (demethylated) |
Biosynthesis of this compound: A Chemoenzymatic Blueprint
Understanding the natural biosynthetic pathway of this compound provides a valuable roadmap for potential chemoenzymatic or biomimetic synthetic approaches. The biosynthesis involves a type II polyketide synthase (PKS) for the angucycline core and a unique set of enzymes for the formation and attachment of the aziridine moiety.[1]
Isotope labeling studies have revealed that the aziridine ring of this compound is derived from the amino acid L-aspartic acid.[1] The biosynthetic gene cluster contains genes encoding for enzymes that likely catalyze the activation of aspartate, its tethering to a carrier protein, and subsequent enzymatic transformations to form the aziridine ring, which is then incorporated as a starter unit for the polyketide chain assembly.[1]
Caption: Proposed biosynthetic pathway of this compound.
Chemical Synthesis Strategies: Building the Angucycline Core
The synthesis of the benz[a]anthracene skeleton is a cornerstone of angucycline synthesis. The Diels-Alder reaction is a powerful and frequently employed strategy for constructing this tetracyclic system.
Generalized Protocol for Angucycline Core Synthesis via Diels-Alder Reaction
This protocol outlines a general approach for the construction of a functionalized benz[a]anthracene core, which would require further modification to achieve the specific substitution pattern of this compound.
Step 1: Synthesis of the Diene and Dienophile
The choice of diene and dienophile is critical and will dictate the substitution pattern of the resulting angucycline core. For a highly functionalized core like that of this compound, multi-step syntheses of both components are necessary.
-
Diene: A suitably substituted vinylcyclohexene or a related diene is required. The synthesis often starts from commercially available chiral building blocks to control stereochemistry.
-
Dienophile: A functionalized naphthoquinone derivative serves as the dienophile. The substituents on the naphthoquinone will ultimately be present on the A and B rings of the angucycline.
Step 2: The Diels-Alder Cycloaddition
The [4+2] cycloaddition reaction forms the tetracyclic core. The reaction conditions need to be optimized to control regioselectivity and stereoselectivity.
-
Reaction Conditions:
-
Solvent: Toluene, xylene, or other high-boiling aprotic solvents are commonly used.
-
Temperature: The reaction is typically performed at elevated temperatures (80-140 °C).
-
Lewis Acid Catalysis: Lewis acids such as BF₃·OEt₂, SnCl₄, or ZnCl₂ can be used to promote the reaction and enhance selectivity.
-
-
Procedure:
-
Dissolve the dienophile in the chosen solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Lewis acid catalyst (if used) and stir for a short period at room temperature.
-
Add the diene dropwise to the solution.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Aromatization
The initial Diels-Alder adduct is often not aromatic. A subsequent aromatization step is required to form the benz[a]anthracene quinone system.
-
Reagents: Common reagents for aromatization include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or simply air/oxygen in the presence of a base.
-
Procedure:
-
Dissolve the Diels-Alder adduct in a suitable solvent (e.g., benzene, toluene, or dichloromethane).
-
Add the aromatizing agent portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off any solid residues and concentrate the filtrate.
-
Purify the resulting angucyclinone core by column chromatography or recrystallization.
-
Caption: General workflow for the synthesis of an angucycline core.
Stereoselective Synthesis of the Aziridine Moiety
The introduction of the chiral aziridine ring onto the angucycline scaffold is a major synthetic challenge. Numerous methods for the stereoselective synthesis of aziridines have been developed and could potentially be adapted for this purpose.
Table 2: Potential Methods for Stereoselective Aziridination
| Method | Description | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Nitrene Transfer to Alkenes | Transition metal-catalyzed transfer of a nitrene group to a C=C double bond. | Rh(II), Cu(I), or Fe(II) complexes with chiral ligands; Sulfonyliminoiodinanes (PhI=NTs) | High stereoselectivity possible with appropriate chiral catalysts. | Requires a suitable alkene precursor on the angucycline core; potential for side reactions. |
| Ring Closure of β-Amino Alcohols | Cyclization of a 1,2-amino alcohol, often via activation of the hydroxyl group. | Mitsunobu reaction (DEAD, PPh₃); Sulfonylation followed by base-mediated cyclization. | Utilizes readily available amino acid precursors to set stereochemistry. | Requires stereoselective synthesis of the β-amino alcohol precursor on the complex scaffold. |
| Aza-Darzens Reaction | Reaction of an imine with an α-haloester enolate or a related nucleophile. | Strong bases (e.g., LDA, NaHMDS); Chiral phase-transfer catalysts. | Can provide access to highly substituted aziridines. | Stereocontrol can be challenging; requires a suitable imine precursor. |
Conclusion and Future Directions
The chemical synthesis of this compound remains an unsolved challenge in natural product synthesis. The strategies outlined in these application notes provide a foundation for approaching this complex target. Future success will likely rely on a combination of:
-
A highly convergent synthetic route: To efficiently assemble the complex angucycline core.
-
Novel stereoselective methods: For the late-stage introduction of the aziridine-containing side chain.
-
Inspiration from biosynthesis: Potentially employing chemoenzymatic steps to overcome difficult transformations.
The development of a successful total synthesis of this compound will not only provide access to this potent antibiotic for further biological evaluation but also drive the development of new synthetic methodologies applicable to other complex natural products.
References
Application Notes and Protocols for Cell-Based Assays Using Azicemicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Azicemicin A in various cell-based assays. This compound is an angucycline antibiotic produced by Kibdelosporangium sp. MJ126-NF4, notable for its unique aziridine moiety attached to a polyketide core.[1][2] This structural feature is critical to its biological activity, which includes antimicrobial effects against Gram-positive bacteria with low toxicity observed in murine models.[1][3] The aziridine ring is a key functional group also found in other potent antitumor agents like mitomycins and azinomycins, which are known to alkylate and cross-link DNA.[1][4]
The following protocols are designed to assess the antimicrobial, cytotoxic, and potential anticancer activities of this compound.
Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Experimental Protocol:
-
Bacterial Strain Preparation:
-
Culture selected Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.01 µg/mL to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 1.56 |
| Bacillus subtilis (ATCC 6633) | 0.78 |
| Escherichia coli (ATCC 25922) | >128 |
Cytotoxicity Assay in Mammalian Cell Lines
This protocol evaluates the cytotoxic effects of this compound on cancer cell lines using a resazurin-based assay to measure cell viability.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
-
Cell Viability Assessment:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | 12.5 | 0.8 |
| MCF-7 | 25.8 | 1.2 |
DNA Damage Response Pathway
The aziridine ring of this compound is expected to induce DNA damage, likely triggering a cellular DNA Damage Response (DDR). The following diagram illustrates the anticipated signaling cascade.
Caption: Proposed DNA Damage Response pathway induced by this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (10 µM) | 20.5 | 15.3 | 64.2 |
Experimental Workflow for a Cell-Based Assay
The following diagram outlines the general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for cell-based assays with this compound.
References
- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic studies of aziridine formation in azicemicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Identifying the Cellular Targets of Azicemicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for several established techniques to identify the cellular targets of Azicemicin A, a novel antimicrobial antibiotic.[1] The selection of the most appropriate method will depend on the specific research question, available resources, and the chemical properties of this compound.
1. Introduction to this compound
This compound is a bioactive natural product isolated from Amycolatopsis.[1] Its structure features an angucycline core and a unique aziridine moiety. This aziridine ring is suggested to be crucial for its biological activity, similar to other antitumor/antimicrobial agents like mitomycins and azinomycins.[2][3] Understanding the specific cellular targets of this compound is essential for elucidating its mechanism of action and for its potential development as a therapeutic agent.[4]
2. Overview of Target Identification Strategies
The identification of small molecule targets is a critical step in drug discovery.[5] Methodologies can be broadly categorized into two main approaches: chemical probe-based methods and label-free methods.[4][6][7]
-
Chemical Probe-Based Methods: These techniques involve chemically modifying this compound to incorporate a tag (e.g., biotin, a fluorophore, or a photoreactive group) for affinity purification or visualization.[6][7][8][9]
-
Label-Free Methods: These approaches utilize the native, unmodified this compound and rely on detecting changes in the physical properties of target proteins upon binding.[7][10][11]
Additionally, genetic and computational methods can complement these experimental approaches.
Section 1: Chemical Probe-Based Approaches
Affinity Chromatography using an this compound Probe
Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures based on specific binding interactions.[12] This method involves immobilizing a modified version of this compound onto a solid support to "capture" its binding partners from a cell lysate.[12]
Experimental Workflow:
Caption: Workflow for Affinity Chromatography-based Target Identification.
Detailed Protocol:
1. Synthesis of this compound Affinity Probe:
- Note: This step requires significant expertise in synthetic chemistry. A linker arm should be attached to a position on the this compound molecule that is not critical for its biological activity. Structure-activity relationship (SAR) studies are recommended to determine suitable modification sites.
- Introduce a linker with a reactive functional group (e.g., a primary amine or carboxylic acid) onto the this compound scaffold.
- Couple the linker-modified this compound to an activated affinity matrix (e.g., NHS-activated Sepharose beads) according to the manufacturer's instructions.
2. Preparation of Cell Lysate:
- Grow the target cells (e.g., a susceptible bacterial strain or cancer cell line) to the desired density.
- Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using an appropriate method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
- Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone or an inactive analogue of this compound.
- Pack the beads into a column and wash extensively with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound), or by changing the pH or ionic strength of the buffer.
4. Protein Identification:
- Concentrate the eluted proteins.
- Separate the proteins by one-dimensional SDS-PAGE and visualize with Coomassie blue or silver staining.
- Excise protein bands that are present in the this compound elution but not in the control.
- Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Data Presentation:
| Band ID | Protein Name | Molecular Weight (kDa) | Peptide Count (MS/MS) | Fold Enrichment (this compound vs. Control) |
| 1 | Protein X | 75 | 15 | 20.5 |
| 2 | Protein Y | 50 | 10 | 15.2 |
| 3 | Protein Z | 30 | 8 | 12.8 |
Photo-Affinity Labeling
This technique uses a photoreactive derivative of this compound to form a covalent bond with its target protein upon UV irradiation.[13][14] This is particularly useful for capturing transient or weak interactions.[14]
Experimental Workflow:
Caption: Workflow for Photo-Affinity Labeling.
Detailed Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag like biotin.[13]
-
Incubation and Crosslinking: Incubate the photo-affinity probe with intact cells or cell lysate. To control for non-specific binding, a parallel experiment should be conducted where a mock-treated sample is not exposed to UV light.
-
UV Irradiation: Expose the samples to UV light (e.g., 365 nm) to activate the photoreactive group and induce covalent bond formation with interacting proteins.[14]
-
Enrichment and Identification: Lyse the cells (if not already done) and enrich the biotin-tagged proteins using streptavidin-coated beads. Elute the captured proteins and identify them by mass spectrometry as described for affinity chromatography.
Section 2: Label-Free Approaches
Label-free methods are advantageous as they do not require chemical modification of the natural product, thus avoiding potential alterations to its biological activity.[7][15]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[15][16][17]
Experimental Workflow:
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a native protein lysate as described previously.
-
Drug Incubation: Divide the lysate into aliquots. Treat one aliquot with this compound (at various concentrations) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a short period (e.g., 15-30 minutes).[18] The optimal protease and digestion time should be determined empirically.
-
Analysis: Stop the digestion by adding a denaturing sample buffer and heating. Analyze the protein fragments by SDS-PAGE.
-
Target Identification: Look for protein bands that are present or more intense in the this compound-treated lanes compared to the control lanes. Excise these bands and identify the proteins by mass spectrometry.[19]
Data Presentation:
| Protein Candidate | Protease Concentration | This compound Concentration (µM) | % Protein Remaining (Compared to no protease control) |
| Protein A | 1:500 | 0 | 20 |
| 10 | 75 | ||
| 50 | 90 | ||
| Protein B (Control) | 1:500 | 0 | 25 |
| 10 | 23 | ||
| 50 | 26 |
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®)
TPP and CETSA are based on the principle that drug binding increases the thermal stability of the target protein.[20][21][22] By heating cell lysates or intact cells treated with a drug to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins.[[“]][[“]]
Experimental Workflow:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Detailed Protocol:
-
Cell Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.
-
Heating: Aliquot the samples and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.
-
Proteomic Analysis: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT10).[20] Analyze the relative abundance of each protein at each temperature point using quantitative mass spectrometry.[20]
-
Data Analysis: Plot the abundance of each protein as a function of temperature to generate a "melting curve." Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound.
Data Presentation:
| Protein ID | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value |
| P12345 | 52.1 | 58.5 | +6.4 | <0.001 |
| Q67890 | 60.3 | 60.1 | -0.2 | 0.89 |
| R54321 | 48.9 | 53.2 | +4.3 | <0.01 |
Section 3: Genetic Approaches
Yeast Three-Hybrid (Y3H) System
The Y3H system is a genetic method to identify protein-small molecule interactions in vivo.[25][26][27][28] It is an extension of the yeast two-hybrid system and is particularly useful for screening large cDNA libraries.[29]
Logical Relationship:
Caption: Principle of the Yeast Three-Hybrid (Y3H) System.
Detailed Protocol:
-
Hybrid Molecule Synthesis: Synthesize a hybrid molecule consisting of this compound covalently linked to another small molecule for which a known receptor exists (e.g., methotrexate, which binds dihydrofolate reductase).[27]
-
Yeast Strain Engineering: Use a yeast strain engineered to express two fusion proteins:
-
Hook: A DNA-binding domain (DBD) fused to the receptor of the known small molecule (e.g., DHFR).
-
Fish: A transcriptional activation domain (AD) fused to proteins from a cDNA expression library.[27]
-
-
Screening: Transform the yeast with the cDNA library. Grow the yeast in the presence of the this compound-hybrid molecule on selective media.
-
Hit Identification: If a protein from the library (the "fish") binds to this compound, it will bring the DBD and AD into proximity, activating reporter genes and allowing the yeast to grow. Plasmids from the surviving colonies are isolated and sequenced to identify the target protein.
Section 4: Target Validation
Following the identification of putative targets, it is crucial to validate the interaction. Validation methods include:
-
Western Blotting: Confirming the results from DARTS or TPP for a specific candidate protein.[17][18]
-
Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamics of the interaction between purified protein and this compound.
-
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation.
-
In vitro activity assays: To determine if this compound modulates the biochemical function of the purified target protein.
-
Genetic knockdown/knockout: To assess whether reducing the expression of the target protein phenocopies the effects of this compound treatment.
By employing a combination of these techniques, researchers can confidently identify and validate the cellular targets of this compound, paving the way for a deeper understanding of its antimicrobial mechanism and potential therapeutic applications.
References
- 1. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 7. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. [PDF] Identification of the cellular targets of bioactive small organic molecules using affinity reagents. | Semantic Scholar [semanticscholar.org]
- 10. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 20. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. consensus.app [consensus.app]
- 24. consensus.app [consensus.app]
- 25. Using the yeast three-hybrid system for the identification of small molecule-protein interactions with the example of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]
- 27. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 29. pnas.org [pnas.org]
Application Notes and Protocols: Development of Azicemicin A Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azicemicin A is a naturally occurring angucycline antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its structure features a unique aziridine ring attached to a polyketide core, a moiety that is critical for its biological activity.[1] this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with the added advantage of low toxicity in preliminary studies.[1] The aziridine ring, a highly strained three-membered heterocycle, is also found in other potent antitumor and antimicrobial agents like mitomycins and azinomycins, where it participates in the alkylation of DNA, leading to cytotoxicity.[1] This mode of action suggests the potential for this compound and its derivatives as novel therapeutic agents.
The development of derivatives of natural products is a cornerstone of drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides a framework for the development and evaluation of novel this compound derivatives with enhanced efficacy. It includes detailed protocols for the synthesis and biological evaluation of these compounds.
Rationale for Derivative Development
The primary goals for the development of this compound derivatives include:
-
Enhanced Antimicrobial/Antitumor Potency: Modification of the this compound scaffold can lead to derivatives with lower minimum inhibitory concentrations (MIC) against pathogenic bacteria or lower half-maximal inhibitory concentrations (IC50) against cancer cell lines.
-
Improved Selectivity: Derivatives can be designed to exhibit greater selectivity towards microbial or cancer cells over host cells, thereby reducing potential side effects.
-
Optimized Pharmacokinetic Properties: Chemical modifications can improve drug-like properties such as solubility, stability, and bioavailability.
-
Overcoming Resistance: Novel derivatives may be effective against microbial strains or cancer cells that have developed resistance to existing therapies.
Data Presentation
Effective drug development relies on the systematic organization and comparison of experimental data. The following tables provide a template for summarizing the biological activity of newly synthesized this compound derivatives.
Table 1: In Vitro Antimicrobial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | Modification | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Enterococcus faecalis (ATCC 29212) |
| This compound | Parent Compound | [Insert Data] | [Insert Data] |
| AZD-001 | [e.g., C-5 Hydroxyl Esterification] | [Insert Data] | [Insert Data] |
| AZD-002 | [e.g., N-Methyl Aziridine Demethylation] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Table 2: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Modification | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | Selectivity Index (SI)* |
| This compound | Parent Compound | [Insert Data] | [Insert Data] | [Insert Data] |
| AZD-001 | [e.g., C-5 Hydroxyl Esterification] | [Insert Data] | [Insert Data] | [Insert Data] |
| AZD-002 | [e.g., N-Methyl Aziridine Demethylation] | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... | ... |
*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., MCF-10A) divided by the IC50 in the cancer cell line.
Experimental Protocols
General Synthetic Approach for this compound Derivatives
The synthesis of this compound derivatives would likely involve semi-synthetic modifications of the natural product, targeting various functional groups on the angucycline core.
Workflow for Derivative Synthesis
Caption: A generalized workflow for the semi-synthesis of this compound derivatives.
Protocol for Esterification of a Hydroxyl Group on the Angucycline Core:
-
Protection of Reactive Groups: Dissolve this compound in a suitable solvent (e.g., dry dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) to selectively protect reactive hydroxyl groups, leaving the target hydroxyl group accessible.
-
Esterification: To the solution of the protected this compound, add the desired carboxylic acid, a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP). Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Deprotection: Add a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF) to remove the protecting groups.
-
Purification: Purify the resulting derivative using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure of the synthesized derivative using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to an optical density (OD) corresponding to a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Proposed Mechanism of Action and Signaling Pathway
The aziridine moiety of compounds like mitomycin C is known to be a key pharmacophore that alkylates DNA, leading to interstrand cross-links and ultimately apoptosis. It is hypothesized that this compound derivatives with enhanced efficacy may follow a similar mechanism.
Hypothesized Signaling Pathway for this compound Derivative-Induced Cytotoxicity
Caption: A proposed signaling pathway for the cytotoxic action of this compound derivatives.
Conclusion
The development of novel this compound derivatives presents a promising avenue for the discovery of new antimicrobial and anticancer agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, screening, and evaluation of these compounds. By systematically modifying the this compound scaffold and assessing the biological activity of the resulting derivatives, researchers can identify lead candidates with improved efficacy and drug-like properties for further preclinical and clinical development.
References
Application Notes and Protocols for Heterologous Expression of the Azicemicin A Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Azicemicin A biosynthetic gene cluster (BGC). This compound, an angucycline-type antibiotic with a unique aziridine moiety, is naturally produced by Kibdelosporangium sp. MJ126-NF4.[1][2] Heterologous expression in a well-characterized host, such as Streptomyces coelicolor, offers a promising strategy for improving production titers, facilitating genetic engineering for analogue generation, and streamlining downstream processing.
Introduction
The this compound biosynthetic gene cluster (azic) spans approximately 50 kbp and encodes a type II polyketide synthase (PKS) system responsible for the angucycline core, along with enzymes for the biosynthesis of the unique aziridine moiety from aspartic acid.[1][2] Due to the large size of the BGC, its successful transfer and expression in a heterologous host require robust molecular biology techniques. The following protocols are designed to guide researchers through the process of cloning the azic BGC, introducing it into an engineered Streptomyces host, and subsequent fermentation and purification of this compound. The protocols are based on established methods for handling large gene clusters and are tailored for the azic BGC.
Data Presentation
Quantitative data from heterologous expression experiments are crucial for evaluating the success of gene cluster transfer and host engineering. While specific yield data for the heterologous production of this compound is not yet available in published literature, the following table outlines the key metrics that should be recorded.
| Parameter | Native Producer (Kibdelosporangium sp. MJ126-NF4) | Heterologous Host (S. coelicolor M1152) | Notes |
| This compound Titer (mg/L) | Data not available | Data not available | The primary metric for production efficiency. |
| Biomass (g/L) | Data not available | Data not available | To normalize production to cell growth. |
| Key Precursor Levels (relative abundance) | Data not available | Data not available | e.g., Acetyl-CoA, Malonyl-CoA, Aspartic Acid. |
| Optimal Fermentation Time (days) | Data not available | Data not available | Time to reach maximum product accumulation. |
Experimental Workflows and Signaling Pathways
A general workflow for the heterologous expression of a large biosynthetic gene cluster like azic is depicted below. This involves the assembly of the gene cluster, transfer to a suitable host, and subsequent production and analysis.
The biosynthesis of the unique aziridine moiety of this compound is a key part of its overall biosynthetic pathway. The proposed pathway for the formation of the aziridine carboxylate starter unit is initiated by the activation of aspartate.
Experimental Protocols
Protocol 1: Cloning and Assembly of the this compound BGC
This protocol describes the assembly of the ~50 kbp azic BGC into an integrative expression vector using Gibson Assembly. The BGC will be amplified in several overlapping fragments.
Materials:
-
Genomic DNA from Kibdelosporangium sp. MJ126-NF4
-
High-fidelity DNA polymerase
-
PCR primers with 20-40 bp overlaps for adjacent fragments and the vector
-
Integrative Streptomyces expression vector (e.g., pSET152 derivative) linearized by PCR or restriction digest
-
Gibson Assembly Master Mix
-
Nuclease-free water
-
Agarose gel electrophoresis reagents
-
DNA purification kits
Procedure:
-
Primer Design: Design PCR primers to amplify the ~50 kbp azic BGC in 4-6 overlapping fragments of approximately 8-12 kbp each. Primers should have a 3' end that anneals to the target sequence and a 5' end with a 20-40 bp overlap with the adjacent fragment or the linearized vector.
-
PCR Amplification: Perform PCR amplification for each fragment using high-fidelity DNA polymerase and Kibdelosporangium sp. MJ126-NF4 genomic DNA as the template.
-
Fragment Verification and Purification: Run a small aliquot of each PCR product on an agarose gel to verify the size and purity of the fragments. Purify the PCR products using a suitable DNA purification kit.
-
Gibson Assembly Reaction: a. Combine equimolar amounts of the purified PCR fragments and the linearized expression vector in a microcentrifuge tube. The total DNA amount should be between 0.02 and 0.5 pmol. b. Add an equal volume of 2x Gibson Assembly Master Mix. c. Incubate the reaction at 50°C for 60 minutes.
-
Transformation into E. coli : Transform the Gibson Assembly product into competent E. coli DH10B or a similar strain suitable for large plasmid propagation.
-
Colony PCR and Plasmid Verification: Screen E. coli colonies by PCR using primers that span the assembly junctions to identify clones with the correctly assembled construct. Isolate the plasmid DNA from positive clones and further verify the assembly by restriction digest and sequencing of the junctions.
Protocol 2: Transfer of the azic BGC into Streptomyces coelicolor M1152
This protocol details the transfer of the expression vector containing the azic BGC from a methylation-deficient E. coli strain to S. coelicolor M1152 via triparental conjugation.
Materials:
-
E. coli ET12567/pUZ8002 donor strain containing the azic BGC construct
-
S. coelicolor M1152 spore stock
-
Mannitol Soya Flour (MS) agar plates
-
Tryptic Soy Broth (TSB)
-
Nalidixic acid and other appropriate antibiotics for selection
-
2xYT medium
Procedure:
-
Prepare E. coli Donor: Inoculate the E. coli ET12567/pUZ8002 strain harboring the azic construct into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Prepare S. coelicolor Recipient: a. Inoculate S. coelicolor M1152 spores into 2xYT medium. b. Heat shock the spores at 50°C for 10 minutes to induce germination.
-
Conjugation: a. Wash the overnight E. coli culture twice with fresh LB medium to remove antibiotics. b. Mix the washed E. coli cells with the heat-shocked S. coelicolor spores. c. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
Selection of Exconjugants: a. Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the integrative plasmid. b. Continue incubation at 30°C until exconjugant colonies appear.
-
Verification of Exconjugants: a. Streak single colonies of the exconjugants onto fresh selective MS agar plates to obtain pure cultures. b. Confirm the integration of the azic BGC into the S. coelicolor genome by PCR using primers specific to the azic gene cluster.
Protocol 3: Fermentation and Purification of this compound
This protocol provides a general method for the fermentation of the engineered S. coelicolor M1152 and the subsequent extraction and purification of this compound.
Materials:
-
Engineered S. coelicolor M1152 strain
-
TSB medium for seed culture
-
Production medium (e.g., R5A or a suitable angucycline production medium)
-
Ethyl acetate or other suitable organic solvent
-
Silica gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Seed Culture: Inoculate a loopful of the engineered S. coelicolor from a fresh plate into TSB medium and incubate at 30°C with shaking for 2-3 days.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 5% v/v) and incubate at 30°C with shaking for 5-7 days.
-
Extraction: a. Separate the mycelium from the culture broth by centrifugation. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Purification: a. Resuspend the crude extract in a minimal volume of a suitable solvent. b. Perform initial purification by silica gel column chromatography using a step gradient of hexane and ethyl acetate. c. Collect fractions and analyze by TLC or HPLC. d. Pool fractions containing this compound and further purify by preparative HPLC on a C18 column.
-
Structural Verification: Confirm the identity and purity of the isolated this compound by LC-MS and NMR spectroscopy.
References
Application of Azicemicin A: Biosynthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azicemicin A is an antibiotic belonging to the angucycline class of aromatic polyketides.[1] It is produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] A distinctive feature of this compound is the presence of a unique aziridine moiety attached to the C-3 position of its core structure, which is believed to be crucial for its biological activity.[1] While aziridine-containing natural products are valuable intermediates in organic synthesis, a review of the current scientific literature reveals no published studies on the application of this compound as a starting material or intermediate in the total synthesis of other natural products.
This document provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis and biological activity. Detailed protocols for the key experiments that elucidated its biosynthetic pathway are also presented.
Biosynthesis of this compound
The biosynthesis of this compound involves a type II polyketide synthase (PKS) for the formation of the angucycline skeleton and a unique pathway for the generation of the aziridine ring.[1] Isotope-tracer experiments have been instrumental in identifying the precursors of this molecule.
Precursors
-
Angucycline Core: Feeding experiments with [1-¹³C]acetate and [1,2-¹³C₂]acetate have confirmed that the angucycline skeleton is biosynthesized via a type II polyketide synthase pathway.[1]
-
Aziridine Moiety: Isotope-tracer studies using deuterium-labeled amino acids have revealed that aspartic acid is the precursor of the aziridine moiety.[1]
Proposed Biosynthetic Pathway
The biosynthetic gene cluster for this compound has been identified and spans approximately 50 kbp.[1] This cluster contains genes for a type II PKS, as well as enzymes responsible for the formation of the aziridine ring, including adenylyl transferases, a decarboxylase, an acyl carrier protein (ACP), and several oxygenases.[1]
The proposed pathway for the formation of the aziridine moiety begins with the activation of aspartic acid. The enzyme AzicM, an adenylyl transferase, specifically recognizes and activates aspartic acid.[1]
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity of this compound
This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria.[1] Studies have shown that it displays little toxicity to mice.[1] The aziridine moiety is a key feature in the biological activity of other natural products like mitomycins and azinomycins, where it is involved in their antitumor and antimicrobial actions.[1]
Quantitative Data
The substrate specificity of the adenylyl transferases, AzicM and AzicV, involved in the biosynthesis of the aziridine moiety has been investigated. The following table summarizes the relative activity of AzicM with various amino acid substrates.
| Substrate | Relative Activity of AzicM (%) |
| L-Aspartate | 100 |
| D-Aspartate | 75 |
| L-Glutamate | < 5 |
| L-Alanine | < 5 |
| Glycine | < 5 |
| L-Serine | < 5 |
Data adapted from biosynthetic studies of aziridine formation in azicemicins.[1]
Experimental Protocols
While there are no protocols for the application of this compound in natural product synthesis, the following methodologies were key in elucidating its biosynthetic pathway.
Protocol 1: Gene Cloning and Expression of Adenylyl Transferases (AzicM and AzicV)
Objective: To express and purify the enzymes AzicM and AzicV to characterize their substrate specificity.
Workflow:
Caption: Workflow for the expression and purification of biosynthetic enzymes.
Methodology:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of Kibdelosporangium sp. MJ126-NF4.
-
Gene Amplification: Amplify the azicM and azicV genes from the genomic DNA using gene-specific primers and a high-fidelity DNA polymerase.
-
Cloning: Ligate the PCR products into a suitable E. coli expression vector, such as a pET vector with a His-tag for purification.
-
Transformation and Expression: Transform the expression constructs into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the transformed cells to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Harvest the cells, lyse them, and purify the His-tagged proteins from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
Protocol 2: Enzyme Activity Assay for Adenylyl Transferases
Objective: To determine the amino acid substrate specificity of the purified AzicM and AzicV enzymes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme (AzicM or AzicV), an amino acid substrate, ATP, and magnesium ions in a suitable buffer.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at an optimal temperature. The adenylylation of the amino acid will produce pyrophosphate (PPi).
-
Pyrophosphate Detection: Quantify the amount of PPi produced using a colorimetric method, such as the Nichol's method.
-
Data Analysis: Compare the amount of PPi produced with different amino acid substrates to determine the relative activity and substrate specificity of the enzyme.
Conclusion
This compound is a fascinating natural product with a unique aziridine moiety that is crucial for its antimicrobial activity. While its application as a synthetic precursor in the synthesis of other natural products has not been reported, the study of its biosynthesis has provided valuable insights into the enzymatic formation of aziridine rings. The detailed protocols for the characterization of the biosynthetic enzymes can serve as a guide for researchers in the field of natural product biosynthesis and enzyme mechanism studies. Further research may uncover synthetic applications for this compound or its derivatives, opening new avenues for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Azicemicin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Azicemicin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antimicrobial antibiotic with the chemical formula C23H25NO9 and a molecular weight of 459.4 g/mol .[1] It belongs to the phenanthrene class of compounds and is isolated from Amycolatopsis.[1][2] Like many complex natural products, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays, formulation development, and ultimately, its therapeutic application, as it can result in low bioavailability.[3][4]
Q2: I am observing very low dissolution of this compound in my buffer. What are the initial steps I should take?
Low dissolution is a common issue with poorly soluble compounds. Here are the initial troubleshooting steps:
-
Verify Compound Purity and Integrity: Ensure the this compound you are using is of high purity and has not degraded. Impurities can sometimes affect solubility.
-
Particle Size Reduction: The surface area of the compound plays a crucial role in its dissolution rate.[4][5] Consider if the particle size of your this compound powder is optimal. Larger crystals will dissolve more slowly.
-
Optimize Agitation and Temperature: Ensure you are using adequate agitation (e.g., stirring or shaking) and that the temperature of your solution is controlled and appropriate for your experiment.[6] Most substances absorb heat during dissolution, so a slight increase in temperature can sometimes improve solubility.[4]
Q3: What are some common formulation strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the solubility of hydrophobic compounds like this compound. These can be broadly categorized into physical and chemical methods.[3][8]
| Strategy Category | Method | Description |
| Physical Modification | Particle Size Reduction | Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][7] |
| Solid Dispersion | Dispersing this compound in an inert carrier matrix at the solid-state can improve its dissolution.[3] | |
| Amorphous Forms | Converting the crystalline form of this compound to an amorphous form can increase its apparent solubility.[3] | |
| Chemical Modification | Co-solvency | The addition of a water-miscible solvent (a co-solvent) in which this compound is more soluble can increase the overall solvent capacity of the aqueous solution.[5][8] |
| Use of Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), which can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.[3][9] | |
| Complexation | Using complexing agents, such as cyclodextrins, can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the more hydrophilic cyclodextrin cavity.[5] | |
| Salt Formation | If this compound has ionizable groups, forming a salt can significantly increase its aqueous solubility.[7][8] |
Troubleshooting Guides
Guide 1: Systematic Approach to Improving this compound Solubility
This guide provides a step-by-step workflow for systematically addressing solubility issues with this compound.
References
- 1. This compound | C23H25NO9 | CID 160393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Azicemicin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Azicemicin A from microbial cultures of Kibdelosporangium sp. MJ126-NF4. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing microorganism?
A1: this compound is an angucycline-type antibiotic with antimicrobial activity against Gram-positive bacteria.[1] It is a secondary metabolite produced by the actinomycete Kibdelosporangium sp. MJ126-NF4, which was formerly classified as Amycolatopsis sp. MJ126-NF4.[1][2]
Q2: What is the biosynthetic pathway of this compound?
A2: The angucycline skeleton of this compound is synthesized by a type II polyketide synthase (PKS) pathway.[1][3] The unique aziridine moiety attached to the polyketide core is derived from the amino acid L-aspartic acid.[1] Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding.
Q3: What are the general culture conditions for Kibdelosporangium sp. MJ126-NF4?
A3: Like many actinomycetes, Kibdelosporangium sp. MJ126-NF4 is a Gram-positive, filamentous bacterium that grows well on various standard media for actinomycetes, such as ISP2 medium.[4][5] Optimal growth and secondary metabolite production typically occur at a neutral to slightly alkaline pH (7.0-8.0) and a temperature range of 28-30°C.[6][7][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during this compound fermentation.
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Production | Inappropriate media composition. | Optimize carbon and nitrogen sources. Test different ratios of complex nitrogen sources (e.g., yeast extract, soy meal) and simple sugars (e.g., glucose). Refer to the Media Optimization Protocol below. |
| Sub-optimal fermentation parameters. | Systematically evaluate and optimize pH, temperature, and agitation speed. Even slight deviations can significantly impact secondary metabolite production.[6][7][8] | |
| Poor quality inoculum. | Ensure the seed culture is in the late logarithmic to early stationary phase of growth before inoculating the production medium.[9] Refer to the Seed Culture Preparation Protocol. | |
| Inconsistent Yields Between Batches | Variability in inoculum. | Standardize the age, volume, and cell density of the seed culture used for inoculation. |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and fully dissolved. Sterilization conditions should be consistent to avoid degradation of nutrients. | |
| Fluctuations in fermentation conditions. | Use a calibrated bioreactor to maintain precise control over pH, temperature, and dissolved oxygen levels. | |
| Foaming in the Bioreactor | High concentration of proteins in the medium. | Add an appropriate antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. Excessive foaming can lead to contamination and loss of culture volume.[10] |
| Slow or No Growth of Culture | Inadequate aeration. | Increase the agitation speed or airflow rate to ensure sufficient oxygen supply, which is critical for the growth of aerobic actinomycetes.[11] |
| Presence of inhibitory substances. | Ensure all glassware is thoroughly cleaned and that media components are of high purity. |
Experimental Protocols
Seed Culture Preparation
This protocol describes the preparation of a healthy inoculum for the production culture.
-
Medium Preparation: Prepare ISP2 medium (per liter: 4g yeast extract, 10g malt extract, 4g dextrose, pH adjusted to 7.2).[1][4]
-
Inoculation: Inoculate 50 mL of sterile ISP2 broth in a 250 mL baffled flask with a loopful of Kibdelosporangium sp. MJ126-NF4 spores or a small agar plug from a mature plate.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[6] The culture should appear visibly turbid.
-
Quality Control: Before use, examine a small sample under a microscope to check for culture purity and typical filamentous morphology.
This compound Production Fermentation
This is a baseline protocol for shake flask fermentation. Optimization will be required.
-
Production Medium: Prepare a production medium such as one containing (per liter): 20g soluble starch, 10g glucose, 5g yeast extract, 5g peptone, 1g K2HPO4, 1g MgSO4·7H2O, pH adjusted to 7.5.
-
Inoculation: Inoculate 100 mL of the production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubation: Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.[12]
-
Monitoring: Withdraw samples aseptically every 24 hours to monitor cell growth (dry cell weight) and this compound production by HPLC.
Extraction of this compound
This protocol outlines a general procedure for extracting this compound from the fermentation broth.
-
Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[13] For intracellular product, extract the mycelial pellet with methanol.[14]
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a small volume of methanol or DMSO for HPLC analysis.
Quantification of this compound by HPLC
This is a hypothetical HPLC method based on the analysis of similar angucycline antibiotics.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of purified this compound (a wavelength around 260-280 nm is common for angucyclines).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. ISP2 - ActinoBase [actinobase.org]
- 2. ISP4 - ActinoBase [actinobase.org]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Significance of Marine Actinobacteria of East Coast of Andhra Pradesh, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mzabimycins A and B, novel intracellular angucycline antibiotics produced by Streptomyces sp. PAL114 in synthetic medium containing L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and degradation of Azicemicin A under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation of Azicemicin A. As specific experimental data for this compound is limited in publicly available literature, this guide offers troubleshooting advice and protocols based on established methods for similar compounds, particularly macrolide antibiotics, and forced degradation studies as outlined by the International Conference on Harmonization (ICH) guidelines.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific stability data for this compound?
A: Currently, there is a lack of extensive, publicly available stability and degradation data specifically for this compound. This compound is identified as an angucycline-type antibiotic with an aziridine ring.[1] Researchers should consider performing initial stress testing to determine its intrinsic stability.
Q2: What are the typical conditions for performing forced degradation studies on a novel antibiotic like this compound?
A: Forced degradation, or stress testing, is crucial for understanding the degradation pathways of a new drug substance.[2] It involves exposing the compound to conditions more severe than accelerated stability testing.[2] Key conditions to investigate, based on ICH guidelines and studies on related compounds, include acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure.[2][3][4][5]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing of antibiotics.[3][6][7][8] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.[6] Other useful techniques include mass spectrometry (MS) for the identification of degradation products and spectroscopy (UV-Vis, IR, NMR) for structural elucidation.[6][9]
Q4: How much degradation should I aim for in my forced degradation studies?
A: The goal of forced degradation is to achieve meaningful degradation to identify potential degradation products. A target degradation of 5-20% is generally considered appropriate.[5] Degradation beyond 20% may lead to secondary degradation products that are not relevant to real-world stability.[5]
Q5: What should I do if I observe no degradation under initial stress conditions?
A: If this compound appears stable under initial stress conditions, you may need to increase the severity of the conditions. For example, you can increase the temperature (e.g., from room temperature to 50-60°C), extend the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions at room temperature. | The compound is highly stable at the tested pH and temperature. | Increase the temperature to 50-60°C and/or increase the concentration of the acid/base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[5][10] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. For example, if 1.0 M NaOH causes complete degradation, try 0.1 M NaOH.[4] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, or trying a different column chemistry. |
| Difficulty in identifying degradation products. | Insufficient concentration of the degradant for characterization. | Concentrate the sample containing the degradation product. Utilize hyphenated techniques like LC-MS to obtain mass information for structural elucidation. |
| Variability in stability results. | Inconsistent experimental conditions or sample handling. | Ensure precise control over temperature, light exposure, and concentration of reagents. Use a validated analytical method and consistent sample preparation procedures. |
Experimental Protocols
The following are generalized protocols for forced degradation studies. These should be optimized for this compound based on its specific properties.
Acid Hydrolysis
-
Objective: To assess the degradation of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 0.1 M to 1.0 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.[5]
-
Incubate the solution at room temperature or elevate the temperature (e.g., 50-60°C) if no degradation is observed.[5]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base (e.g., NaOH).
-
Analyze the samples by a stability-indicating HPLC method.
-
Base Hydrolysis
-
Objective: To evaluate the degradation of this compound under alkaline conditions.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with 0.1 M to 1.0 M sodium hydroxide (NaOH) to a final concentration of about 1 mg/mL.[5]
-
Follow the incubation and sampling procedure as described for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of acid (e.g., HCl).
-
Analyze the samples by HPLC.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze aliquots at various time points.
-
Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
Place solid this compound in a thermostatically controlled oven at a temperature higher than recommended for accelerated stability testing (e.g., 60-80°C).
-
Also, prepare a solution of this compound (e.g., 1 mg/mL) and subject it to the same thermal stress.
-
Analyze samples at predetermined intervals.
-
Photolytic Degradation
-
Objective: To evaluate the photosensitivity of this compound.
-
Procedure:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples at appropriate time points.
-
Data Presentation
Quantitative data from stability studies should be meticulously recorded. Below are template tables for organizing your results.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | ||||
| Base Hydrolysis | 0.1 M NaOH | ||||
| Oxidation | 3% H₂O₂ | ||||
| Thermal (Solid) | 70°C | ||||
| Thermal (Solution) | 70°C | ||||
| Photolytic (Solid) | ICH Q1B | ||||
| Photolytic (Solution) | ICH Q1B |
Table 2: HPLC Analysis of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound Peak Area | % Assay of this compound | Degradation Product 1 (RT) | Degradation Product 2 (RT) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
(RT = Retention Time)
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship for Stability Indicating Method Development
References
- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. kinampark.com [kinampark.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimization of Assay Conditions for Azicemicin A Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing assay conditions for evaluating the activity of Azicemicin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of its antibacterial activity.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity observed | - Inappropriate test organism: this compound is primarily active against Gram-positive bacteria.[1] - Incorrect assay conditions: Suboptimal pH, temperature, or incubation time. - Degradation of this compound: Improper storage or handling. - Inoculum too high: A high concentration of bacteria can overwhelm the antibiotic. | - Organism Selection: Use susceptible Gram-positive strains such as Bacillus subtilis or Staphylococcus aureus. - Optimize Conditions: Ensure the pH of the medium is neutral (7.2-7.4) and the incubation temperature is optimal for the specific bacterial strain (typically 35-37°C). Incubation time should be sufficient for visible growth in the control group (16-24 hours). - Proper Handling: Store this compound solutions at -20°C or below and protect from light. Prepare fresh dilutions for each experiment. - Standardize Inoculum: Adjust the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration. |
| Inconsistent results between experiments | - Variability in inoculum preparation: Inconsistent bacterial density. - Pipetting errors: Inaccurate dilutions of this compound or bacterial suspension. - Contamination: Presence of other microorganisms affecting the results. | - Standardize Inoculum: Consistently use a spectrophotometer or McFarland standards to prepare the bacterial inoculum. - Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. Use fresh tips for each dilution. - Aseptic Technique: Maintain strict aseptic techniques throughout the experimental setup to prevent contamination. |
| Precipitation of this compound in media | - Low solubility: this compound, like many natural products, may have limited solubility in aqueous media. | - Use of a co-solvent: Dissolve this compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration does not affect bacterial growth. |
| Zone of inhibition is unclear or has fuzzy edges in agar diffusion assays | - Inoculum not uniformly spread: Uneven bacterial lawn. - Agar depth is not uniform: Affects the diffusion of the compound. - Delayed application of the disc/compound: Bacteria may start growing before the compound diffuses. | - Proper Inoculation: Ensure the bacterial suspension is spread evenly over the entire agar surface. - Standardize Agar Plates: Use a consistent volume of agar to achieve a uniform depth (around 4 mm). - Timely Application: Apply the disc or compound to the agar plate shortly after inoculating with the bacteria. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Its activity is attributed to a unique aziridine ring structure.[1] this compound functions as a DNA alkylating agent. It forms covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately bacterial cell death.
Q2: Against which types of bacteria is this compound active?
A2: this compound is primarily active against Gram-positive bacteria.[1]
Q3: What are the recommended starting concentrations for this compound in an assay?
A3: Based on available data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) would be to test a range of concentrations from 0.1 µg/mL to 100 µg/mL.
Q4: Is this compound cytotoxic to mammalian cells?
A4: While specific cytotoxicity data for this compound is limited, it has been noted to show little signs of toxicity to mice.[1] However, other angucycline antibiotics have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4][5][6] Therefore, it is recommended to perform cytotoxicity assays on relevant mammalian cell lines to assess the therapeutic index of this compound for any potential clinical application.
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to dissolve this compound in a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the appropriate sterile broth or media for your assay. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any effects on bacterial growth.
Data Presentation
Table 1: Antibacterial Activity of this compound and B (MIC, µg/mL)
| Test Organism | This compound | Azicemicin B |
| Bacillus subtilis PCI 219 | 3.13 | 3.13 |
| Staphylococcus aureus 209P | 6.25 | 12.5 |
| Staphylococcus aureus Smith | 6.25 | 12.5 |
| Micrococcus luteus PCI 1001 | 0.78 | 0.78 |
| Corynebacterium bovis 1810 | 1.56 | 1.56 |
| Escherichia coli NIHJ | > 100 | > 100 |
| Klebsiella pneumoniae PCI 602 | > 100 | > 100 |
| Shigella sonnei | > 100 | > 100 |
| Salmonella typhimurium | > 100 | > 100 |
| Pseudomonas aeruginosa P-3 | > 100 | > 100 |
| Proteus vulgaris | > 100 | > 100 |
| Mycobacterium smegmatis ATCC 607 | 12.5 | 25 |
Data extracted from a table presented in a research publication on ResearchGate.[7]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile DMSO
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial suspension (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the dilutions and the bacterial suspension.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.
Agar Well Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of this compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator (35-37°C)
Procedure:
-
Prepare Bacterial Lawn: Dip a sterile swab into a bacterial suspension equivalent to a 0.5 McFarland standard and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Create Wells: Use a sterile cork borer or a large sterile pipette tip to create wells (6-8 mm in diameter) in the agar.
-
Add this compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic effective against the test organism.
-
Negative Control: A well containing the solvent used to dissolve this compound (e.g., DMSO).
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater susceptibility of the bacterium to this compound.
Mandatory Visualizations
This compound Mechanism of Action: DNA Alkylation Pathway
Caption: Proposed mechanism of action for this compound in bacteria.
General Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic antibiotic angucyclines and actinomycins from the Streptomyces sp. XZHG99T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and cytotoxic angucyclines discovered by heterologous expression of a type II polyketide gene cluster - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Azicemicin A during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Azicemicin A during purification. Due to the limited specific data on this compound, this guide draws upon established principles for the purification of similar complex, pH-sensitive polyketide antibiotics containing reactive functional groups like aziridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during purification?
A1: The degradation of this compound is likely influenced by several factors, primarily:
-
pH: Like many macrolide antibiotics, this compound is susceptible to degradation in both acidic and strongly basic conditions. Acidic conditions can lead to hydrolysis of glycosidic bonds or rearrangement of the macrolactone ring, while strong bases can cause epimerization or other rearrangements.
-
Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to maintain low temperatures throughout the purification process.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Light Exposure: Similar to other complex organic molecules, prolonged exposure to UV or even ambient light can potentially lead to photodegradation.
-
Inappropriate Stationary Phase in Chromatography: The aziridine moiety in this compound can be unstable on acidic surfaces, such as standard silica gel, leading to ring-opening and sample loss.
Q2: What is the ideal pH range to maintain during the purification of this compound?
A2: While the optimal pH for this compound has not been empirically determined, a neutral to slightly basic pH range (pH 7.0-8.5) is generally recommended for the purification of similar macrolide antibiotics to minimize acid-catalyzed degradation. It is critical to perform small-scale pH stability studies to determine the optimal range for this compound.
Q3: Are there any specific solvents or reagents I should avoid?
A3: Yes. Avoid strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide). Be cautious with protic solvents, especially at elevated temperatures. The use of chlorinated solvents should also be minimized as they can degrade to form acidic byproducts.
Q4: How can I monitor for the degradation of this compound during my purification process?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method for monitoring the purity of this compound. Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products. Comparing chromatograms of your sample at different stages of purification will reveal the appearance of new peaks that may correspond to degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Chromatography | Degradation on Stationary Phase: this compound's aziridine ring may be reacting with the acidic surface of standard silica gel. | Use an alternative stationary phase. Consider using basic alumina or a deactivated reversed-phase silica (e.g., end-capped C18). Perform a small-scale screen of different stationary phases to assess recovery. |
| pH of Mobile Phase: The mobile phase may be too acidic, causing on-column degradation. | Adjust the mobile phase pH. Buffer the mobile phase to a neutral or slightly basic pH (7.0-8.0). Use buffers like ammonium bicarbonate or phosphate buffers, ensuring they are compatible with your detection method. | |
| Appearance of New Peaks in HPLC Analysis | Acid or Base-Induced Degradation: Exposure to inappropriate pH during extraction or chromatography. | Maintain a neutral pH. Ensure all aqueous solutions are buffered to a neutral pH. If an acidic or basic extraction was necessary, neutralize the extract immediately. |
| Thermal Degradation: Processing at room temperature or higher for extended periods. | Work at low temperatures. Perform all purification steps at 4°C or on ice whenever possible. Use cooled centrifuges and conduct chromatography in a cold room or with a column jacket. | |
| Oxidation: Exposure to air for prolonged periods. | Minimize air exposure. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation steps. Consider adding antioxidants like BHT (butylated hydroxytoluene) to organic solvents, if compatible with the downstream application. | |
| Product Discoloration | Light-Induced Degradation: Exposure to ambient or UV light. | Protect from light. Use amber glass vials for sample collection and storage. Cover glassware with aluminum foil during processing. |
Data Presentation
The following tables present hypothetical, yet plausible, stability data for this compound to illustrate the impact of pH and temperature on degradation. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Effect of pH on this compound Stability at 4°C
| pH | % this compound Remaining after 24 hours |
| 3.0 | 45% |
| 5.0 | 85% |
| 7.0 | 98% |
| 8.0 | 95% |
| 10.0 | 70% |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | % this compound Remaining after 24 hours |
| 4 | 98% |
| 25 (Room Temp) | 80% |
| 40 | 55% |
Experimental Protocols
Protocol 1: Small-Scale pH Stability Study
Objective: To determine the optimal pH range for this compound stability.
Methodology:
-
Prepare a stock solution of partially purified this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
In separate amber vials, add a small aliquot of the this compound stock solution to each buffer to a final concentration of approximately 1 mg/mL.
-
Incubate the vials at a constant temperature (e.g., 4°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately analyze by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound at each time point and for each pH.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate and the optimal pH range for stability.
Protocol 2: Screening of Chromatographic Stationary Phases
Objective: To identify a suitable stationary phase for the chromatographic purification of this compound that minimizes degradation and maximizes recovery.
Methodology:
-
Prepare small, packed columns or use commercially available solid-phase extraction (SPE) cartridges with the following stationary phases:
-
Standard Silica Gel
-
Basic Alumina
-
Deactivated Reversed-Phase C18
-
-
Prepare a solution of partially purified this compound.
-
Load an equal amount of the this compound solution onto each column/cartridge.
-
Wash the columns with a suitable solvent to remove impurities.
-
Elute the bound this compound with an appropriate solvent.
-
Analyze the eluted fractions by HPLC to determine the recovery and purity of this compound from each stationary phase.
-
Compare the results to identify the stationary phase that provides the highest recovery of intact this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical relationships of this compound degradation pathways.
Addressing batch-to-batch variability in Azicemicin A production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Azicemicin A production. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation, leading to batch-to-batch variability.
Issue 1: Low Yield of this compound in a Recent Batch
Question: Our latest fermentation batch produced a significantly lower yield of this compound compared to previous successful batches. What are the potential causes and how can we troubleshoot this?
Answer:
Low yield is a common issue in fermentation processes and can be attributed to several factors. A systematic approach is necessary to identify the root cause.
Initial Checks:
-
Review Batch Records: Compare the fermentation parameters of the low-yield batch with a high-yield batch. Check for any deviations in temperature, pH, agitation speed, and aeration rate.
-
Raw Material Inspection: Verify the quality and lot numbers of all media components. Inconsistencies in raw materials are a frequent cause of variability.[1]
-
Inoculum Quality: Assess the viability and morphology of the inoculum. An unhealthy or inconsistent inoculum is a primary source of fermentation problems.[2]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols to Investigate Low Yield:
-
Protocol 1: Standardized Inoculum Preparation: Details a step-by-step procedure to ensure a consistent and viable inoculum for each fermentation batch.
-
Protocol 2: Media Component Analysis: Outlines methods to test the quality and consistency of raw materials used in the fermentation medium.
Issue 2: Inconsistent Purity of this compound Between Batches
Question: We are observing significant variability in the purity of our extracted this compound, with different impurity profiles from batch to batch. What could be causing this?
Answer:
Variations in purity often point to issues with the metabolic state of the producing organism, Kibdelosporangium sp., or problems with the downstream processing.
Potential Causes and Solutions:
-
Metabolic Stress: Suboptimal fermentation conditions (e.g., nutrient limitation, incorrect pH) can lead to the production of related but undesired secondary metabolites.
-
Solution: Tightly control fermentation parameters, especially pH and dissolved oxygen, as these can significantly impact metabolic pathways.[3] Consider optimizing the media to ensure key precursors are not depleted prematurely.
-
-
Precursor Availability: The biosynthesis of this compound's angucycline core and its unique aziridine moiety are complex.[4] Fluctuations in the availability of precursors like acetate and aspartic acid can lead to the formation of truncated or altered molecules.
-
Solution: Ensure a balanced carbon-to-nitrogen ratio in the medium. See the media optimization table below for guidance.
-
-
Downstream Processing: Inconsistencies in the extraction and purification process (e.g., pH shifts, temperature changes, different solvent lots) can lead to the degradation of the target compound or the co-extraction of different impurities.
-
Solution: Standardize and validate all downstream processing steps. Use high-quality solvents and reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: While the exact optimal medium for Kibdelosporangium sp. MJ126-NF4 may require empirical determination, a good starting point for angucycline production by actinomycetes often includes a complex combination of carbon and nitrogen sources.[5] Media optimization using statistical methods like Response Surface Methodology (RSM) is highly recommended.[6]
Table 1: Example Media Compositions for Angucycline Production
| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B (Optimized) | Purpose |
| Soluble Starch | 20 | 15 | Primary Carbon Source |
| Soybean Meal | 10 | 15 | Complex Nitrogen Source |
| Glucose | 5 | - | Readily Available Carbon |
| Yeast Extract | 2 | 4 | Source of Vitamins and Growth Factors |
| CaCO₃ | 2 | 2 | pH Buffer |
| KBr | 0.1 | 0.1 | May influence secondary metabolism |
| FeSO₄·7H₂O | 0.05 | 0.05 | Trace Metal |
| MgSO₄·7H₂O | 0.5 | 0.6 | Trace Metal |
Q2: What are the critical fermentation parameters to control for consistent this compound production?
A2: For most actinomycete fermentations producing secondary metabolites, the following parameters are critical:
-
pH: Typically maintained between 6.8 and 7.2. Strong deviations can inhibit enzyme activity and even lead to product degradation.[7]
-
Temperature: Optimal temperature for many Kibdelosporangium and related species is around 28-30°C.
-
Dissolved Oxygen (DO): Maintaining a DO level above 20% is often crucial for secondary metabolite production.[3]
-
Agitation and Aeration: These are directly related to DO and nutrient mixing. Typical starting points are 150-200 rpm and 1 vvm (vessel volumes per minute) of air.
Q3: How is the biosynthesis of this compound regulated?
A3: this compound biosynthesis begins with the formation of a decaketide backbone by a type II polyketide synthase (PKS).[8] The unique aziridine ring is derived from aspartic acid. This process involves a series of enzymatic reactions catalyzed by proteins encoded in the azic gene cluster.[4] The expression of this gene cluster is likely regulated by complex signaling pathways within the cell that respond to nutritional and environmental cues.
Caption: Simplified biosynthetic pathway of this compound.
Detailed Experimental Protocols
Protocol 1: Standardized Inoculum Preparation for Kibdelosporangium sp.
Objective: To produce a consistent, high-viability seed culture for inoculation of production-scale fermenters.
Materials:
-
Cryopreserved vial of Kibdelosporangium sp. MJ126-NF4
-
ISP Medium 2 agar plates
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Aseptically streak a loopful of the thawed cryopreserved culture onto an ISP Medium 2 agar plate.
-
Incubate the plate at 28°C for 7-10 days, or until mature sporulation is observed.
-
Prepare a spore suspension by adding 5 mL of sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Aseptically transfer 2 mL of the spore suspension into a 250 mL baffled flask containing 50 mL of seed culture medium.
-
Incubate the seed culture at 28°C with shaking at 180 rpm for 48 hours.
-
Use a consistent volume of this seed culture (e.g., 5% v/v) to inoculate the production fermenter. The optical density (OD600) should be measured to ensure consistency between batches.
Protocol 2: Quantification of this compound using HPLC
Objective: To accurately quantify the concentration of this compound in fermentation broth extracts.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (or other suitable extraction solvent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Purified this compound standard
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Extraction:
-
Mix 10 mL of fermentation broth with an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 15 minutes to separate the phases.
-
Carefully collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 20% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of a pure standard (typically in the 230-280 nm range for angucyclines).
-
Injection Volume: 10 µL
-
-
Quantification:
-
Prepare a standard curve using a serial dilution of the purified this compound standard.
-
Integrate the peak area corresponding to this compound in the samples.
-
Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Genus-specific secondary metabolome in Allokutzneria and Kibdelosporangium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic Studies of Aziridine Formation in Azicemicins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Azicemicin A
This technical support center provides guidance on the long-term storage of Azicemicin A for researchers, scientists, and drug development professionals. The following information is based on general best practices for complex natural products and macrolide antibiotics, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage of solid (lyophilized powder) this compound, it is recommended to store it at -20°C or lower.[1][2] Storing at ultra-low temperatures (-80°C) may further extend its shelf-life. Short-term storage at 2-8°C is acceptable for brief periods (e.g., during handling), but for periods longer than a few days, colder temperatures are crucial to minimize degradation.
Q2: How should I store this compound in solution?
Long-term storage of this compound in solution is generally not recommended due to the increased potential for chemical degradation.[1] If you must store it in solution, prepare aliquots in a suitable solvent (e.g., DMSO, ethanol) at a high concentration to minimize the amount of solvent and the number of freeze-thaw cycles. Store these aliquots at -80°C. It is advisable to use a freshly prepared solution for experiments whenever possible.
Q3: What are the main factors that can cause this compound to degrade?
Based on the complex structure of this compound, which includes hydroxyl groups, a lactone-like ring, and a reactive aziridine moiety, the primary factors contributing to degradation are likely to be:
-
Hydrolysis: The presence of water can lead to the cleavage of ester or other labile bonds.
-
Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air and light. The presence of multiple hydroxyl groups could be sites for oxidative degradation.
-
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.[1]
-
Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
pH: The stability of this compound in solution is likely to be pH-dependent. Acidic or basic conditions could catalyze hydrolysis or other rearrangements. Macrolide antibiotics are known to be unstable in acidic environments.[3]
Q4: How can I protect this compound from degradation during storage?
To protect this compound, it should be stored as a solid in a tightly sealed, amber-colored vial to protect it from moisture and light.[1] For enhanced protection against moisture and oxygen, consider storing the vial in a desiccator or a sealed bag with a desiccant and an oxygen absorber.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Verify the storage conditions of your stock. 2. Perform a purity analysis of your this compound sample using HPLC (see Experimental Protocol 1). 3. Use a fresh, unopened vial of this compound to repeat the experiment. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Analyze the sample using mass spectrometry (MS) to identify the mass of the unknown peaks, which may correspond to degradation products (e.g., hydrolyzed or oxidized forms). 3. Review storage and handling procedures to identify potential sources of contamination or degradation. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Uptake of moisture or degradation. | 1. Do not use the compound if its physical appearance has changed significantly. 2. Assess the purity of the material using an appropriate analytical method. 3. Ensure that storage containers are properly sealed and stored in a low-humidity environment. |
Data Presentation: Illustrative Stability of Solid this compound
The following table provides illustrative data on the stability of solid this compound under different storage conditions. Note: This data is hypothetical and intended for guidance purposes only. Actual stability should be determined experimentally.
| Storage Condition | Time | Purity (%) | Appearance |
| -80°C (in the dark, sealed) | 12 months | >99% | White to off-white powder |
| 24 months | >98% | White to off-white powder | |
| -20°C (in the dark, sealed) | 6 months | >98% | White to off-white powder |
| 12 months | >95% | White to off-white powder | |
| 4°C (in the dark, sealed) | 1 month | ~95% | Slight yellowing |
| 3 months | <90% | Yellowish powder | |
| 25°C (ambient light, sealed) | 1 week | <90% | Noticeable yellowing |
| 1 month | <80% | Yellow-brown powder |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.[5][6]
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector and/or a mass spectrometer (LC-MS)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Protocol 2: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.
1. Sample Preparation:
-
Aliquot solid this compound into several amber vials.
-
Prepare solutions of this compound in the intended formulation solvent.
2. Stress Conditions:
-
Heat: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Store solid samples at a high relative humidity (e.g., 75% RH) at a constant temperature (e.g., 40°C).
-
Light: Expose solid samples and solutions to a controlled source of UV and visible light.
-
pH: Adjust the pH of solutions to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.
3. Time Points:
-
Analyze the samples at initial (T=0) and various time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
4. Analysis:
-
At each time point, analyze the samples using the HPLC method described in Protocol 1 to determine the purity and identify any degradation products.
-
For solutions, also note any changes in color or precipitation.
5. Evaluation:
-
The rate of degradation under these accelerated conditions can be used to estimate the shelf-life under recommended storage conditions.
Visualizations
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. faq.edqm.eu [faq.edqm.eu]
- 3. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 4. Is storing the antibiotics in a Mylar bag with oxygen absorbers (used for freeze-dried food preservation) a viable option for long-term storage? - JASE Medical [jasemedical.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
Validation & Comparative
Validating the Antibacterial Spectrum of Azicemicin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial spectrum of Azicemicin A, a novel antibiotic isolated from Amycolatopsis sp.[1][2]. By presenting available experimental data, this document aims to offer an objective comparison of this compound's performance with other established antibiotic agents. The information is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and provide a reference for the typical MIC ranges of common comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria.
Disclaimer: The data for this compound and the comparator antibiotics are not from a head-to-head study and were not collected under the same experimental conditions. Therefore, this comparison should be interpreted with caution.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 55-274 (Penicillin-resistant) | 3.13 |
| Bacillus subtilis PCI 219 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.2 |
| Escherichia coli NIHJ | 50 |
| Klebsiella pneumoniae PCI 602 | 50 |
| Proteus vulgaris OX-19 | >100 |
| Pseudomonas aeruginosa P-3 | >100 |
| Mycobacterium smegmatis ATCC 607 | 1.56 |
Data sourced from a study on the antibacterial activities of Azicemicins A and B.
Table 2: Representative MIC Ranges of Comparator Antibiotics
| Antibiotic | Class | Gram-positive Bacteria (e.g., S. aureus) MIC Range (µg/mL) | Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) MIC Range (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | 0.12 - 2 | ≤0.008 - 32 |
| Vancomycin | Glycopeptide | 0.5 - 4 | Generally not active |
| Penicillin G | Beta-lactam | ≤0.12 - >32 | Generally not active |
| Gentamicin | Aminoglycoside | 0.03 - 128 | 0.06 - >128 |
Note: These are general MIC ranges and can vary significantly based on the specific strain and testing conditions. This data is for comparative reference and not from direct testing against this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial spectrum of a compound. The following are detailed methodologies for two standard experimental protocols used for this purpose.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid growth medium.
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
This compound belongs to the benz[a]anthracene class of antibiotics and possesses a unique aziridine moiety, which is believed to be crucial for its biological activity. While the precise signaling pathway has not been fully elucidated, it is proposed that this compound shares a mechanism of action with other aziridine-containing natural products, such as the mitomycins and azinomycins. These compounds are known to act as alkylating agents, forming covalent bonds with DNA. This interaction can lead to DNA cross-linking and the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.
References
Investigating the Synergistic Potential of Azicemicin A with Known Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the potentiation of existing or novel antibiotic scaffolds through synergistic combinations. Azicemicin A, a structurally unique antimicrobial agent, presents an intriguing candidate for such investigations. This guide provides a comparative framework for assessing the synergistic effects of this compound with established antibacterial agents, supported by detailed experimental protocols and data presentation formats.
Introduction to this compound
This compound is a naturally occurring antibiotic produced by the bacterium Amycolatopsis sp.[1]. Its chemical structure is characterized by a benz[a]anthracene core, placing it in a class of polycyclic aromatic compounds, and a highly reactive aziridine ring[2]. The aziridine moiety is a key feature found in several potent antitumor and antimicrobial agents and is believed to be crucial for their biological activity[3]. While initial studies in the 1990s established its antimicrobial properties, the synergistic potential of this compound in combination with other antibiotics remains largely unexplored. This guide outlines a proposed investigatory path to unlock this potential.
Rationale for Synergy Exploration
The combination of antimicrobial agents can lead to several advantageous outcomes:
-
Enhanced Efficacy: Achieving a greater therapeutic effect than the sum of individual agents.
-
Reduced Dosage: Lowering the required dose of one or both drugs, potentially minimizing toxicity.
-
Overcoming Resistance: Restoring the activity of an antibiotic to which a pathogen has developed resistance.
-
Broadened Spectrum of Activity: Extending the range of susceptible bacteria.
Given the unique structure of this compound, it is hypothesized that it may exhibit synergy with antibiotics that have different mechanisms of action. Potential synergistic partners could include agents that disrupt the bacterial cell wall, inhibit protein synthesis, or interfere with nucleic acid replication.
Proposed Antibacterial Agents for Combination Studies
Based on established synergistic pairings with other antibiotic classes, the following agents are proposed for initial investigation in combination with this compound:
-
β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit cell wall synthesis. The combination of two β-lactams can be synergistic if one protects the other from β-lactamase degradation or if they target different penicillin-binding proteins (PBPs)[4][5][6].
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit[7]. They are known to exhibit synergy with cell wall-active agents, which are thought to increase aminoglycoside uptake[8][9].
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): These synthetic antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV[10][11]. Synergistic effects with other classes have been reported, although they can be infrequent[12].
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic potential of this compound, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy[13][14].
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the selected partner antibiotic.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both antibiotics. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula[15][16][17]:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values: [17][18]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A visual representation of the checkerboard assay workflow is provided below:
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic measure of bactericidal or bacteriostatic activity over time and can confirm synergistic interactions observed in checkerboard assays[19][20].
Methodology:
-
Bacterial Culture: Grow a bacterial culture to the logarithmic phase.
-
Exposure: Expose the bacteria to the antibiotics, alone and in combination, at concentrations around their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL against time for each antibiotic combination.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point[21][22].
-
Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.
The workflow for a time-kill curve assay is illustrated below:
Data Presentation
For clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Known Antibiotics against Staphylococcus aureus
| Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| This compound + Penicillin G | 2 | 8 | 0.5 | 1 | 0.375 | Synergy |
| This compound + Gentamicin | 2 | 4 | 0.25 | 0.5 | 0.25 | Synergy |
| This compound + Ciprofloxacin | 2 | 1 | 1 | 0.5 | 1.0 | Additive |
Table 2: Hypothetical Time-Kill Curve Assay Results for this compound and Gentamicin against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound) | Log10 CFU/mL (Gentamicin) | Log10 CFU/mL (Combination) | Log10 Reduction (Combination vs. Gentamicin) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 0 |
| 4 | 7.5 | 6.5 | 5.0 | 3.5 | 1.5 |
| 8 | 8.2 | 6.2 | 4.2 | 2.0 | 2.2 |
| 24 | 8.5 | 6.0 | 3.8 | <2.0 | >1.8 |
Conclusion
The investigation into the synergistic effects of this compound with established antibacterial agents holds significant promise for the development of novel combination therapies. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate its potential to enhance the efficacy of current antibiotics and combat multidrug-resistant pathogens. The structured presentation of data, as outlined in this guide, will be crucial for the objective comparison of different antibiotic combinations and for guiding future preclinical and clinical development. The unique chemical structure of this compound warrants a thorough investigation of its synergistic capabilities, which could lead to the development of urgently needed therapeutic options in the fight against infectious diseases.
References
- 1. This compound, a new antimicrobial antibiotic from Amycolatopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy of fluoroquinolones with other antimicrobial agents. | Semantic Scholar [semanticscholar.org]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 17. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iosrjournals.org [iosrjournals.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Azicemicin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural features of Azicemicin A and its potential for the development of novel antimicrobial agents. Due to a lack of extensive published research on the structure-activity relationship (SAR) of this compound derivatives, this document establishes a foundational understanding based on its known structural components and draws parallels with related, well-studied natural products. It further outlines the standard experimental protocols required to perform such SAR studies.
Introduction to this compound
This compound is a naturally occurring antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] It belongs to the angucycline class of antibiotics and is characterized by a unique aziridine moiety attached to the polyketide core.[1] this compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, with low toxicity in murine models.[1] The presence of the highly strained aziridine ring is a key feature, as this functional group is known to be crucial for the biological activity of other potent antitumor and antimicrobial agents like mitomycins and azinomycins.[1][2]
Structural Features and Known Biological Activity
The chemical structure of this compound is 3-(1-methyl-2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione.[3] Its close analog, Azicemicin B, differs by the absence of the methyl group on the aziridine nitrogen.[3]
Key Structural Components:
-
Angucycline Core: A complex, polycyclic aromatic skeleton that provides a rigid scaffold for the molecule.
-
Aziridine Ring: A three-membered heterocyclic amine that is highly strained and reactive. This moiety is considered a critical pharmacophore.[2]
-
Hydroxyl and Methoxyl Groups: Multiple hydroxyl and methoxyl substituents on the angucycline core can influence solubility, target binding, and metabolic stability.
-
N-Methyl Group (in this compound): The presence of a methyl group on the aziridine nitrogen distinguishes this compound from Azicemicin B and may affect the molecule's reactivity and interaction with its biological target.[3][4]
The known antimicrobial activity of Azicemicins A and B is primarily against Gram-positive bacteria.[5] However, detailed quantitative data comparing a wide range of derivatives is not currently available in the public domain.
Hypothetical Structure-Activity Relationship (SAR)
Based on the structure of this compound and the known SAR of similar compounds, the following hypotheses can be proposed for guiding the synthesis and evaluation of new derivatives:
-
The Aziridine Ring is Essential: The high reactivity of the aziridine ring suggests it is likely involved in the mechanism of action, possibly through alkylation of a biological target. Opening or removal of this ring is expected to lead to a significant loss of activity.[2]
-
Substitution on the Aziridine Nitrogen: The difference between this compound (N-methylated) and Azicemicin B (N-unsubstituted) provides a natural point of comparison.[3][4] Exploring a range of alkyl and acyl substituents on the nitrogen could modulate the electronic properties and steric bulk, thereby influencing activity and selectivity.
-
Modifications of the Angucycline Core:
-
Hydroxyl and Methoxyl Groups: Selective modification (e.g., acylation, alkylation, or removal) of the phenolic and alcoholic hydroxyl groups could impact target binding affinity and pharmacokinetic properties.
-
Aromatic System: Alterations to the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, could influence the overall electronic properties of the molecule and its interaction with the target.
-
-
Stereochemistry: The stereochemistry of the aziridine ring and the various chiral centers on the angucycline core are likely crucial for biological activity. Synthesis of stereoisomers would be necessary to determine the optimal configuration.
Experimental Protocols for SAR Studies
To investigate the hypothetical SAR of this compound derivatives, a systematic approach involving chemical synthesis and biological evaluation is required. The following are standard experimental protocols for determining the antimicrobial efficacy of new derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is a fundamental assay for quantifying the potency of new antibiotic derivatives.
4.1.1. Broth Microdilution Method [6]
-
Preparation of Derivatives: Synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of each derivative are prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth (turbidity) is observed.
4.1.2. Agar Dilution Method [7]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the this compound derivative are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as in the broth microdilution method.
-
Inoculation: A small volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the derivative that completely inhibits bacterial growth on the agar surface.
Disk Diffusion Method[1]
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening of a large number of derivatives.
-
Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed evenly across the surface of a large agar plate (e.g., 150 mm Mueller-Hinton agar plate).
-
Disk Application: Sterile paper disks impregnated with a known concentration of each this compound derivative are placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The diameter of the zone of growth inhibition around each disk is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.
Data Presentation for SAR Comparison
To facilitate the comparison of the biological activity of different this compound derivatives, the quantitative data from the MIC assays should be summarized in a structured table.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | R1 (Aziridine-N) | R2 (Angucycline Position X) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| This compound | -CH₃ | -OH | Data | Data |
| Azicemicin B | -H | -OH | Data | Data |
| Derivative 1 | -C₂H₅ | -OH | Data | Data |
| Derivative 2 | -COCH₃ | -OH | Data | Data |
| Derivative 3 | -CH₃ | -OCH₃ | Data | Data |
| Derivative 4 | -CH₃ | -H | Data | Data |
Note: This table is a template. The actual positions for R2 and the corresponding data would be populated from experimental results.
Visualizations
The following diagrams illustrate the general structure of this compound, a hypothetical signaling pathway for its mechanism of action, and a typical experimental workflow for SAR studies.
Caption: General Structural Features of this compound.
Caption: Hypothetical Signaling Pathway for this compound's Antimicrobial Action.
Caption: Experimental Workflow for SAR Studies of this compound Derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azicemicin B | C22H23NO9 | CID 3074821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biosynthetic Pathways of Azicemicin A and Other Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathway of Azicemicin A, a unique angucycline antibiotic, with other well-characterized polyketides. This objective analysis, supported by available experimental data, aims to highlight the distinctive features of this compound's biosynthesis and provide a valuable resource for researchers in natural product synthesis and drug development.
Overview of Polyketide Biosynthesis
Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties.[1][2] They are synthesized by large enzyme complexes called polyketide synthases (PKSs).[1] PKSs are broadly classified into three types:
-
Type I PKSs: Large, modular proteins where each module is responsible for one cycle of polyketide chain extension.[1][3]
-
Type II PKSs: Composed of a complex of discrete, monofunctional enzymes that are used iteratively to construct the polyketide chain.[3][4]
-
Type III PKSs: Homodimeric enzymes that do not require an acyl carrier protein (ACP) and use free acyl-CoA substrates.[3]
The diversity of polyketide structures arises from the use of different starter and extender units, the varying degree of reduction of the β-keto group at each extension step, and a wide array of post-PKS tailoring modifications.[5]
Biosynthetic Pathway of this compound
This compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4. Its biosynthesis is of particular interest due to the presence of a unique aziridine ring attached to the polyketide core.[6][7]
The polyketide backbone of this compound is synthesized by a Type II PKS .[6] Isotope-labeling experiments using [1-¹³C]acetate and [1,2-¹³C₂]acetate confirmed that the angucycline skeleton is derived from acetate units.[6]
The most distinctive feature of this compound's biosynthesis is the formation of the aziridine moiety, which is derived from aspartic acid .[6] The biosynthetic gene cluster for azicemicin ( azi ) spans approximately 50 kbp and contains genes encoding the Type II PKS machinery, as well as enzymes responsible for aziridine ring formation.[6] Key enzymes in this process include:
-
Adenylyl transferases (e.g., AzicM): These enzymes activate aspartic acid. Enzyme assays have shown that AzicM specifically recognizes and activates aspartate.[6][7]
-
Acyl carrier protein (ACP): An additional ACP is present in the gene cluster, likely involved in carrying the amino acid precursor.[6][7]
-
Decarboxylase (e.g., AzicN): This enzyme is proposed to be involved in the processing of the aspartate precursor.[6]
Comparison with Other Polyketide Biosynthetic Pathways
To provide a comparative context, the biosynthetic pathways of four other well-studied polyketides are summarized below: Erythromycin, Actinorhodin, Rapamycin, and Mitomycin C.
Data Presentation
| Feature | This compound | Erythromycin | Actinorhodin | Rapamycin | Mitomycin C |
| Producing Organism | Kibdelosporangium sp. MJ126-NF4[6] | Saccharopolyspora erythraea[8] | Streptomyces coelicolor[9] | Streptomyces hygroscopicus[10] | Streptomyces lavendulae[11] |
| PKS Type | Type II[6] | Type I (Modular)[12] | Type II[9] | Type I PKS / NRPS Hybrid[13] | Not a typical PKS pathway |
| Starter Unit | Acetate-derived (likely aziridine carboxylate equivalent)[6] | Propionyl-CoA[14] | Acetyl-CoA[15] | 4,5-Dihydroxycyclohex-1-enecarboxylic acid (DHCHC)[13] | 3-Amino-5-hydroxybenzoic acid (AHBA)[11] |
| Extender Units | Malonyl-CoA[6] | Methylmalonyl-CoA[14] | Malonyl-CoA[15] | Malonyl-CoA, Methylmalonyl-CoA[16] | D-Glucosamine, Carbamoyl phosphate[11] |
| Unique Moiety | Aziridine ring[6] | Macrolactone ring, deoxysugars[12] | Dimeric pyranonaphthoquinone | Macrolactone ring containing a pipecolate moiety[17] | Mitosane core with an aziridine ring[11] |
| Key Tailoring Enzymes | Adenylyl transferases, Decarboxylase for aziridine formation[6][7] | P450 hydroxylases (EryF, EryK), Glycosyltransferases (EryB, EryC), Methyltransferase (EryG)[12] | Dimerizing enzyme (ActVA-ORF4), Oxidase (ActVA-ORF3)[18] | NRPS for pipecolate incorporation, various oxidoreductases and methyltransferases[17] | AHBA synthase, enzymes for mitosane core assembly, Aziridine N-methyltransferase (MitN)[6][11] |
| Reported Yield | Not explicitly found | ~2.5 g/g total protein (engineered strain)[6], 1.4% molar yield of 6dEB (in E. coli)[11] | Titer varies with genetic modifications[19] | up to 812 mg/L (120 L fermentor, optimized)[20] | Not explicitly found |
Experimental Protocols
The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed.
Isotopic Labeling Studies
Objective: To identify the precursor units of the polyketide backbone and other moieties.
General Protocol:
-
Precursor Selection: Choose isotopically labeled precursors (e.g., [¹³C]-acetate, [¹³C]-propionate, [¹⁵N]-amino acids) based on the predicted biosynthetic pathway.[21][22]
-
Culture Feeding: Add the labeled precursor to the culture medium of the producing microorganism at a specific growth phase.[21]
-
Fermentation and Extraction: Continue the fermentation to allow for the incorporation of the labeled precursor into the target molecule. After fermentation, extract the polyketide product from the culture broth and mycelium.[22]
-
Purification: Purify the extracted compound using chromatographic techniques such as HPLC.
-
Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes. Mass spectrometry (MS) can also be used to determine the overall labeling pattern.[21][22]
Gene Disruption and Heterologous Expression
Objective: To confirm the function of specific genes within the biosynthetic gene cluster.
General Protocol for Gene Disruption in Streptomyces:
-
Construct Design: Create a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.[7][9]
-
Vector Construction: Clone the disruption cassette into a suitable vector that can be transferred into Streptomyces.
-
Transformation/Conjugation: Introduce the vector into the producing strain via protoplast transformation or intergeneric conjugation from E. coli.[9][21]
-
Selection of Mutants: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.
-
Phenotypic Analysis: Analyze the resulting mutant for the loss of production of the polyketide or the accumulation of biosynthetic intermediates using techniques like HPLC and MS.[7]
General Protocol for Heterologous Expression:
-
Gene Cluster Cloning: Clone the entire polyketide biosynthetic gene cluster into a suitable expression vector or a bacterial artificial chromosome (BAC).[1][23]
-
Host Selection: Choose a suitable heterologous host, often a genetically well-characterized Streptomyces strain or E. coli.[1][23]
-
Transformation: Introduce the expression construct into the heterologous host.[23]
-
Culture and Analysis: Culture the recombinant strain under appropriate conditions and analyze the culture for the production of the target polyketide.[1][23]
In Vitro Enzyme Assays
Objective: To determine the specific function and kinetics of individual enzymes in the biosynthetic pathway.
General Protocol for Adenylylation Enzyme Assay:
-
Enzyme Purification: Overexpress the gene encoding the adenylylation enzyme in a suitable host (e.g., E. coli) and purify the protein.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the suspected substrate (e.g., aspartic acid for AzicM), ATP, and necessary cofactors (e.g., Mg²⁺).
-
Assay Method: Monitor the reaction progress. A common method is a coupled continuous spectrophotometric assay that measures the release of pyrophosphate (PPi).[24]
-
Kinetic Analysis: Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by varying the substrate concentrations.[24]
General Protocol for Decarboxylase Enzyme Assay:
-
Enzyme Purification: Purify the decarboxylase enzyme as described above.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (often an amino acid tethered to an ACP), and the cofactor pyridoxal phosphate (PLP) if it is a PLP-dependent decarboxylase.
-
Product Detection: Monitor the formation of the decarboxylated product using methods like HPLC or LC-MS.[25][26]
Mandatory Visualization
Biosynthetic Pathway Diagrams
Caption: Biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of Erythromycin A.
Caption: Biosynthetic pathway of Actinorhodin.
Caption: Biosynthetic pathway of Rapamycin.
Caption: Precursors for Mitomycin C biosynthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. ijsdr.org [ijsdr.org]
- 5. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Gene disruption and gene replacement in Streptomyces via single stranded DNA transformation of integration vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the maximum theoretical yield for the synthesis of erythromycin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103555785A - Process for fermenting rapamycin with high yield - Google Patents [patents.google.com]
- 13. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US3152954A - Process of preparing mitomycin c - Google Patents [patents.google.com]
- 16. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Generation of high rapamycin producing strain via rational metabolic pathway-based mutagenesis and further titer improvement with fed-batch bioprocess optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Azicemicin A: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Azicemicin A necessitates a cautious approach to its disposal, grounded in established best practices for antibiotic and hazardous chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting their institution's Environmental Health and Safety (EHS) department before handling or disposing of this novel antibiotic.
This compound, an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp., requires careful management as its specific toxicological and environmental hazards are not yet fully documented in publicly available literature. In the absence of a dedicated SDS, the following procedures, synthesized from general guidelines for laboratory antibiotic and chemical waste, should be followed.
Immediate Safety and Handling Protocols
Prior to any handling of this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of the compound, especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be treated as a hazardous chemical waste process. Improper disposal, such as pouring it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1]
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter papers, and disposable labware (e.g., pipette tips, microfuge tubes), must be collected in a dedicated, clearly labeled hazardous waste container.[2] This container should be made of a material compatible with chemical waste and have a secure lid.
-
Liquid Waste: Solutions containing this compound, such as stock solutions or media, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3][4] Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department. Some antibiotics are not deactivated by autoclaving and must be treated as chemical waste.[1]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.[2]
2. Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's hazardous waste management service.
3. Final Disposal:
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company arranged through your institution. These companies utilize specialized methods, such as high-temperature incineration, to ensure the complete destruction of the chemical compounds.[5][6][7]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties relevant to disposal are not available. The following table provides a qualitative summary of key disposal parameters based on general best practices for similar compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to unknown toxicity and ecotoxicity. |
| Solid Waste Container | Labeled, sealed, chemical-resistant container | To prevent environmental release and ensure proper handling. |
| Liquid Waste Container | Labeled, sealed, non-reactive container | To prevent spills, environmental contamination, and reactions. |
| Disposal Method | Incineration by a licensed facility | Ensures complete destruction of the active compound. |
| PPE Requirement | Safety goggles, lab coat, gloves | To protect personnel from potential exposure during handling and disposal. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
This compound Disposal Workflow Diagram
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the responsible Environmental Health and Safety personnel for definitive procedures regarding the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azicemicin A
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azicemicin A. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is an antimicrobial antibiotic, and while a specific Safety Data Sheet (SDS) is not publicly available, its cytotoxic potential necessitates handling with the utmost care, following protocols for hazardous compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound to prevent skin contact, inhalation, and ingestion.[1] The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), N95 or N100 Respirator, Eye Protection (Goggles or Face Shield) |
| In Vitro / In Vivo Dosing | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Surgical Mask, Eye Protection (Goggles or Face Shield) |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (fluid-resistant), Eye Protection (Goggles or Face Shield) |
| Spill Cleanup | Double Nitrile Gloves (industrial thickness >0.45mm), Disposable Gown (fluid-resistant), N95 or N100 Respirator, Eye Protection (Face Shield), Shoe Covers |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials. The storage area should be a well-ventilated, locked space accessible only to authorized personnel.
2. Preparation and Handling:
-
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol generation.[2]
-
Work on disposable, absorbent bench liners to contain any potential spills.
-
Use dedicated equipment (e.g., spatulas, balances, vortexers) for handling this compound. If not possible, thoroughly decontaminate shared equipment after use.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Wear appropriate PPE, including a respirator, for spill cleanup.
-
Contain the spill using a spill kit with absorbent materials.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: All disposable PPE (gloves, gowns, masks), bench liners, and other contaminated solid materials must be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Hazardous Waste" with the full chemical name.
-
Disposal: All waste streams must be disposed of through the institution's hazardous waste management program. Do not mix cytotoxic waste with general laboratory or biohazardous waste.
Experimental Protocol: Reconstitution of this compound Powder
This protocol outlines the steps for safely reconstituting lyophilized this compound powder for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, apyrogenic solvent (e.g., DMSO, sterile PBS)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface within the BSC or chemical fume hood by laying down a fresh disposable absorbent liner.
-
Assemble all necessary materials within the containment area.
-
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a calibrated micropipette, slowly add the appropriate volume of the desired solvent to the vial to achieve the target stock concentration.
-
Securely cap the vial and gently vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the reconstituted solution into sterile, labeled conical tubes.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
-
Cleanup:
-
Dispose of all contaminated materials (pipette tips, empty vial, absorbent liner) in the designated cytotoxic waste container.
-
Decontaminate the work surface of the BSC or fume hood according to standard laboratory procedures.
-
Remove and dispose of PPE in the correct waste stream.
-
Wash hands thoroughly with soap and water.
-
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
